5-Ethyl-2,3-dimethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2,3-dimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-4-8-5-9-6(2)7(3)10-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBKSMZEVHTQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166207 | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless or pale yellow liquid; Deep roasted cocoa-like aroma | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
190.00 to 191.00 °C. @ 760.00 mm Hg | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.944-0.982 (20°) | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15707-34-3 | |
| Record name | 2,3-Dimethyl-5-ethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15707-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ETHYL-2,3-DIMETHYLPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-2,3-DIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496XCH56Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Ethyl-2,3-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029727 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5-Ethyl-2,3-dimethylpyrazine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Ethyl-2,3-dimethylpyrazine, a key aroma compound found in a variety of food products. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Core Chemical Properties
This compound is a substituted pyrazine with a distinct nutty and roasted aroma. Its physical and chemical properties are summarized in the table below, providing a baseline for its handling, analysis, and potential applications.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [1][2][3] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Clear colourless or pale yellow liquid | [1] |
| Boiling Point | 190.00 to 191.00 °C at 760.00 mm Hg | [1][4] |
| Density | 0.944-0.982 g/cm³ (20°C) | [1][4] |
| Refractive Index | 1.494-1.502 (20°C) | [1][4] |
| Solubility | Practically insoluble to insoluble in water; Soluble in organic solvents like alcohol. | [1][3][4] |
| Flash Point | 70.56 °C (159.00 °F) TCC | [4] |
| LogP | 1.65584 | |
| CAS Number | 15707-34-3 | [2] |
Chemical Structure and Identification
The structural identity of this compound is defined by its unique arrangement of atoms. The following identifiers are crucial for its unambiguous representation in chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| SMILES String | CCC1=CN=C(C(=N1)C)C | [1] |
| InChI Key | CIBKSMZEVHTQLG-UHFFFAOYSA-N | [1] |
The chemical structure of this compound is visualized in the diagram below.
References
An In-depth Technical Guide to 5-Ethyl-2,3-dimethylpyrazine (CAS: 15707-34-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-2,3-dimethylpyrazine, a substituted pyrazine derivative, is a volatile organic compound with a characteristic nutty and roasted aroma. While extensively utilized as a flavoring agent in the food industry, the broader pyrazine scaffold is gaining significant attention in medicinal chemistry due to a wide range of observed biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, and a review of the known and potential biological activities of the pyrazine class of compounds. This document aims to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| CAS Number | 15707-34-3 | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 190.00 to 191.00 °C at 760.00 mm Hg | [3] |
| Density | 0.944 - 0.982 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.494 - 1.502 at 20 °C | [3] |
| Flash Point | 70.56 °C (159.00 °F) | [4] |
| Solubility | Soluble in alcohol; practically insoluble in water | [3][4] |
| Vapor Pressure | 0.74 mmHg at 25 °C (estimated) | [4] |
Synthesis and Manufacturing
While specific industrial synthesis routes for this compound are often proprietary, a common laboratory-scale synthesis involves the reaction of 2,3-dimethyl-5,6-dihydropyrazine with an appropriate aldehyde, in this case, acetaldehyde. A detailed experimental protocol for the synthesis of a closely related isomer, 2-ethyl-3,6-dimethylpyrazine, is described below and can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis of an Ethyldimethylpyrazine Isomer
This protocol is based on the Minisci reaction, a radical substitution on a heteroaromatic base.
Materials:
-
2,5-dimethylpyrazine
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (H₂O₂)
-
n-propionaldehyde (can be substituted with acetaldehyde for the target molecule)
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (20%)
-
Deionized water
-
Silica gel for column chromatography
-
Petroleum ether
Procedure: [5]
-
In a reaction vessel, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O.
-
Add water as the solvent and stir the mixture.
-
Slowly add concentrated sulfuric acid and hydrogen peroxide dropwise while maintaining a controlled temperature.
-
After the initial addition, add a portion of n-propionaldehyde and raise the temperature to 50-60°C to initiate the reaction.
-
Add the remaining n-propionaldehyde portion-wise over the course of the reaction, which typically lasts for 5-6 hours.
-
Upon completion, cool the reaction mixture and perform an extraction with ethyl acetate.
-
Separate the aqueous phase and adjust its pH to 7.9-8.1 using a 20% NaOH solution.
-
Extract the aqueous phase again with ethyl acetate.
-
Combine the organic phases, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate mobile phase.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for an ethyldimethylpyrazine isomer.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of this compound, particularly in complex matrices such as food and beverages.
Experimental Protocol: GC-MS Analysis of Pyrazines in a Food Matrix
This protocol provides a general framework for the analysis of pyrazines using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[6]
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)
-
Headspace vials with septa and caps
-
Heating block or water bath
-
Analytical balance
-
Appropriate GC column (e.g., SUPELCOWAX® 10)
-
Helium carrier gas
-
Internal standard (e.g., a deuterated pyrazine analog)[7]
Procedure: [6]
-
Sample Preparation: Homogenize the solid sample or use the liquid sample directly. Weigh a known amount of the sample into a headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the vial.
-
Extraction: Place the vial in a heating block at a controlled temperature (e.g., 65°C) for a specific duration (e.g., 30 minutes) to allow the volatile pyrazines to partition into the headspace.
-
SPME: Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the analytes.
-
Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system to desorb the analytes onto the GC column.
-
GC Separation: Program the GC oven temperature to separate the different pyrazines based on their boiling points and column interactions. A typical program might be: hold at 40°C for 5 minutes, then ramp to 230°C at 4°C/minute.
-
MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum provides a unique fingerprint for identification, and the signal intensity is used for quantification.
Workflow for GC-MS Analysis:
Caption: General workflow for GC-MS analysis of pyrazines.
Biological Activity and Potential in Drug Development
While this compound is primarily known for its sensory properties, the broader class of pyrazine derivatives has demonstrated a wide spectrum of biological activities, suggesting potential applications in drug development.[3][8]
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazine derivatives.[9] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Susceptibility Testing [1][8]
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Positive control (standard antibiotic)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Use a sterile cork borer to create wells in the agar.
-
Add a defined volume of the test compound solution at a known concentration into a well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory Activity
Certain pyrazine derivatives, such as tetramethylpyrazine, have been shown to possess anti-inflammatory properties.[10] The proposed mechanism involves the suppression of pro-inflammatory signaling pathways.
Potential Signaling Pathway Involvement:
Based on studies of related pyrazine compounds, this compound could potentially modulate key inflammatory pathways such as the NF-κB and AP-1 signaling cascades.[10] These pathways are crucial in the transcriptional regulation of pro-inflammatory cytokines and enzymes.
Caption: Putative anti-inflammatory mechanism of pyrazine derivatives.
Anticancer Activity
Some studies on pyrazine compounds have indicated potential anticancer effects, including the induction of multidrug resistance in lung cancer cells.[11] Further research is needed to elucidate the specific mechanisms and to determine if this compound shares these properties.
Safety and Toxicology
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent.[3] However, as with any chemical, appropriate safety precautions should be taken during handling.
| Safety Information | Details | Reference(s) |
| GHS Classification | Warning: H302 - Harmful if swallowed. | [3] |
| Handling | Avoid ingestion and inhalation. Wear protective gloves, clothing, and eye protection. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |
Conclusion
This compound is a well-characterized compound with established applications in the flavor industry. The broader family of pyrazine derivatives, however, presents a promising scaffold for the development of novel therapeutic agents, with demonstrated potential in antimicrobial and anti-inflammatory applications. This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of this compound, and highlights the potential biological activities of the pyrazine class. Further research into the specific pharmacological properties of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]
- 5. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine, 2-ethylpyridine, and 3-ethylpyridine are cigarette smoke components that alter the growth of normal and malignant human lung cells, and play a role in multidrug resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural occurrence of 5-Ethyl-2,3-dimethylpyrazine in food
An In-depth Technical Guide on the Natural Occurrence of 5-Ethyl-2,3-dimethylpyrazine in Food
Abstract
This compound is a heterocyclic, nitrogen-containing compound that significantly contributes to the desirable roasted, nutty, and cocoa-like aromas in a variety of thermally processed foods.[1][2] Formed primarily through the Maillard reaction between amino acids and reducing sugars, its presence and concentration are critical indicators of flavor development and quality.[3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, detailing its formation pathways, quantitative data from various food matrices, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in the fields of food chemistry, flavor science, and product development.
Natural Occurrence and Concentration
This compound has been identified as a natural volatile component in numerous foods that undergo thermal processing such as roasting, baking, or fermentation.[4][5] Its characteristic aroma, often described as burnt popcorn and roasted cocoa, makes it a key flavor compound.[5][6] The concentration of this pyrazine varies significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors available. A summary of reported concentrations in various foods is presented below.
Table 1: Quantitative Occurrence of this compound in Various Food Products
| Food Matrix | Concentration | Reference |
| Roasted Coffee | 10 mg/kg | [6] |
| Roasted Coffee | 0.4 - 1.6 µg/g | [7] |
| Roasted Cocoa Bean | up to 0.2 mg/kg | [6] |
| Coconut | up to 4 mg/kg | [6] |
| Malt | up to 0.01 mg/kg | [6] |
| Soy Sauce Aroma Baijiu | 0.8 - 12.5 µg/L | [8] |
Formation Pathways
The primary route for the formation of this compound and other alkylpyrazines in food is the Maillard reaction.[9][10][11] This complex series of non-enzymatic browning reactions occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein under heat.[9][10]
The key steps leading to pyrazine formation are:
-
Initial Condensation: A reducing sugar reacts with an amino compound to form a Schiff base, which then cyclizes to form a glycosylamine.
-
Amadori Rearrangement: The glycosylamine undergoes rearrangement to form an Amadori compound (an aminoketose).
-
Degradation of Amadori Compound: The Amadori compound degrades through various pathways to produce reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal, diacetyl).
-
Strecker Degradation: The α-dicarbonyl compounds react with amino acids in a process called Strecker degradation. This reaction produces Strecker aldehydes (which contribute to aroma) and α-aminoketones.[9]
-
Pyrazine Ring Formation: Two α-aminoketone molecules condense to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is subsequently oxidized to form a stable, aromatic alkylpyrazine. The specific alkyl substituents on the pyrazine ring are determined by the structures of the reacting dicarbonyls and α-aminoketones.[12]
L-threonine has been identified as a potential precursor for the formation of 2-ethyl-3,5-dimethylpyrazine, a structural isomer of the target compound.[11] It is plausible that similar amino acid precursors contribute to the formation of this compound.
Experimental Protocols for Analysis
The detection and quantification of volatile compounds like this compound in complex food matrices require sensitive and selective analytical techniques.[10][13] The most common methods involve Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step.[14]
Key Experiment: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is a standard method for analyzing volatile and semi-volatile compounds in food.
1. Sample Preparation:
-
Solid samples (e.g., roasted coffee, cocoa powder) are ground to a fine, homogenous powder to increase surface area.[15]
-
A precise amount of the sample (e.g., 1-3 grams) is weighed into a headspace vial.[15]
-
For quantitative accuracy, a known amount of an internal standard (often a deuterated analogue of the analyte) is added. This is central to the Stable Isotope Dilution Assay (SIDA) technique, which corrects for analyte loss during sample preparation and analysis.[3][16]
2. Extraction (HS-SPME):
-
The sealed headspace vial is placed in a heating block or water bath and equilibrated at a controlled temperature (e.g., 60-70 °C) for a specific time (e.g., 30 minutes).[15] This allows volatile compounds to partition from the sample matrix into the headspace.
-
An SPME fiber (e.g., coated with Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set duration to adsorb the volatile analytes.[15]
3. GC-MS Analysis:
-
Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., Rtx-5MS).[15]
-
Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. This allows for positive identification by comparing the spectrum to a reference library.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a pre-established calibration curve.
Alternative Method: UPLC-MS/MS
For liquid matrices like Baijiu, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be used.[8] This method may involve direct injection of the sample and offers high sensitivity and specificity through multiple reaction monitoring (MRM) analysis.[8]
Conclusion
This compound is a pivotal aroma compound naturally present in many common foods, where it imparts characteristic roasted and nutty flavor notes. Its formation is intrinsically linked to the Maillard reaction, with its concentration being highly dependent on precursors and processing conditions. The accurate quantification of this compound, typically achieved through robust analytical methods like HS-SPME-GC-MS with stable isotope dilution, is essential for understanding flavor chemistry, optimizing food processing, and ensuring product quality and consistency. Further research can focus on elucidating the specific precursor pathways and mitigating factors that control its formation in different food systems.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 5. Showing Compound this compound (FDB000923) - FooDB [foodb.ca]
- 6. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]
- 7. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datapdf.com [datapdf.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biosynce.com [biosynce.com]
- 15. scielo.br [scielo.br]
- 16. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 5-Ethyl-2,3-dimethylpyrazine, a significant flavor and aroma compound. While direct microbial synthesis of this specific isomer is not extensively documented, this guide extrapolates from established biosynthetic principles of closely related alkylpyrazines to present a scientifically grounded hypothetical pathway. This document details the precursor molecules, key enzymatic steps, and relevant microorganisms, supplemented with detailed experimental protocols for further research and validation.
Introduction to this compound
This compound is a nitrogen-containing heterocyclic compound that contributes to the characteristic nutty, roasted, and cocoa-like aromas of many thermally processed and fermented foods. As part of the broader family of alkylpyrazines, it is of significant interest to the food and fragrance industries. Beyond its sensory properties, the pyrazine ring is a scaffold found in various pharmacologically active molecules, making its biosynthesis a relevant area of study for drug discovery and development. The microbial production of pyrazines is a promising alternative to chemical synthesis, offering a route to "natural" and sustainable sources of these valuable compounds.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of alkylpyrazines in microorganisms is understood to occur through the condensation of an α-aminocarbonyl intermediate with an α-dicarbonyl compound. While the biosynthesis of isomers like 2-ethyl-3,5-dimethylpyrazine has been elucidated, this guide proposes a novel pathway for the 5-ethyl-2,3-dimethyl isomer based on the availability of specific precursors from microbial metabolism.
The proposed pathway originates from common central metabolites derived from glycolysis and amino acid catabolism, primarily L-threonine and L-isoleucine. The key steps involve the enzymatic conversion of these precursors into two critical intermediates: 3-amino-2-butanone and 2,3-pentanedione .
Precursor Formation
2.1.1 Biosynthesis of 3-Amino-2-butanone from L-Threonine and Pyruvate:
The formation of 3-amino-2-butanone proceeds through the intermediate, acetoin.
-
From Pyruvate: In many bacteria, such as Bacillus subtilis, pyruvate, a key product of glycolysis, is converted to α-acetolactate by α-acetolactate synthase . Subsequently, α-acetolactate decarboxylase converts α-acetolactate to acetoin (3-hydroxy-2-butanone).
-
From L-Threonine: L-threonine can be converted to acetaldehyde and glycine by L-threonine aldolase . Acetaldehyde can then be used in the formation of acetoin.
-
Transamination of Acetoin: The final step is the transamination of acetoin to 3-amino-2-butanone, a reaction catalyzed by a transaminase .
2.1.2 Biosynthesis of 2,3-Pentanedione from L-Threonine and D-Glucose:
Research on the biosynthesis of 2-ethyl-3,5-dimethylpyrazine has shown that Bacillus subtilis can produce 2,3-pentanedione from L-threonine and D-glucose. This pathway likely involves the condensation of a two-carbon unit derived from glucose metabolism (acetyl-CoA) with a three-carbon unit derived from L-threonine catabolism.
Condensation and Pyrazine Ring Formation
The core of the proposed pathway is the non-enzymatic condensation of one molecule of 3-amino-2-butanone with one molecule of 2,3-pentanedione. This is followed by cyclization and oxidation to form the stable aromatic ring of this compound.
Quantitative Data on Alkylpyrazine Production
Direct quantitative data for the microbial production of this compound is scarce. However, studies on related alkylpyrazines produced by Bacillus subtilis provide a valuable reference for expected yields.
| Alkylpyrazine | Microorganism | Precursors | Titer (mg/L) | Reference |
| 2,5-Dimethylpyrazine | Bacillus subtilis 168 | L-Threonine | ~59.9 (0.44 mM) | Zhang et al., 2019 |
| 2,3,5-Trimethylpyrazine | Bacillus subtilis 168 | L-Threonine, D-Glucose | - | Zhang et al., 2019 |
| 2-Ethyl-3,5-dimethylpyrazine | Bacillus subtilis | L-Threonine, D-Glucose | - | Zhang et al., 2020[1] |
| 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis BcP21 | Acetoin, L-Threonine | 501.1 | Kłosowski et al., 2021[2] |
| 2,5-Dimethylpyrazine | Bacillus subtilis BcP21 | Acetoin, L-Threonine | 4.5 | Kłosowski et al., 2021[2] |
| 2,3,5-Trimethylpyrazine | Bacillus subtilis BcP21 | Acetoin, L-Threonine | 52.6 | Kłosowski et al., 2021[2] |
Experimental Protocols
Fermentation for Alkylpyrazine Production
This protocol describes the cultivation of Bacillus subtilis for the production of alkylpyrazines, with the addition of precursors to enhance yield.
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6633 or a strain isolated from a fermented food source)
-
Luria-Bertani (LB) medium
-
Sterile D-glucose solution (50% w/v)
-
Sterile L-threonine solution (1 M)
-
Sterile L-isoleucine solution (1 M)
-
Shaking incubator
-
Sterile culture flasks
Procedure:
-
Inoculate 50 mL of LB medium in a 250 mL flask with a single colony of Bacillus subtilis.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours to prepare a seed culture.
-
Inoculate 100 mL of fresh LB medium in a 500 mL flask with 2% (v/v) of the seed culture.
-
Add sterile solutions of D-glucose, L-threonine, and L-isoleucine to final concentrations of 20 g/L, 10 g/L, and 5 g/L, respectively.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 72-96 hours.
-
Withdraw samples periodically to measure cell growth (OD600) and for pyrazine analysis.
Extraction and Quantification of this compound by HS-SPME-GC-MS
This protocol details the extraction of volatile pyrazines from the fermentation broth using Headspace Solid-Phase Microextraction (HS-SPME) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth sample
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-methyl-3-heptylpyrazine or a deuterated pyrazine analog)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-WAX or HP-5ms)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the fermentation broth into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heated agitator at 60°C for a 15-minute equilibration period.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for thermal desorption for 5 minutes.
-
Use a temperature program for the GC oven, for example: start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
The mass spectrometer can be operated in full scan mode (e.g., m/z 40-300) for identification and in selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of the target analyte in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
-
L-Threonine Dehydrogenase (TDH) Enzyme Assay
This spectrophotometric assay measures the activity of L-threonine dehydrogenase by monitoring the production of NADH.
Materials:
-
Cell-free extract containing TDH
-
Assay buffer: 100 mM Tris-HCl, pH 8.5
-
L-threonine solution (1 M)
-
NAD+ solution (50 mM)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of assay buffer
-
100 µL of NAD+ solution (final concentration 5 mM)
-
50 µL of cell-free extract
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 50 µL of L-threonine solution (final concentration 50 mM).
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of TDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
Conclusion
This technical guide has outlined a plausible biosynthetic pathway for this compound, drawing upon established knowledge of alkylpyrazine formation in microorganisms. The proposed pathway, originating from central metabolites and key amino acids, provides a solid foundation for future research aimed at the microbial production of this valuable flavor compound. The detailed experimental protocols included herein offer practical methodologies for researchers to validate this proposed pathway, screen for producing microorganisms, and optimize production conditions. Further investigation, including isotopic labeling studies and genetic characterization of the involved enzymes, will be crucial for a definitive elucidation of this biosynthetic route.
References
Spectroscopic Profile of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Ethyl-2,3-dimethylpyrazine (CAS No. 15707-34-3), a key aroma compound found in various food products. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound is a substituted pyrazine known for its nutty, roasted, and cocoa-like aroma.[1] Its molecular formula is C₈H₁₂N₂, and it has a molecular weight of 136.19 g/mol . Accurate spectroscopic data is crucial for the identification, quantification, and structural elucidation of this compound in various matrices. This guide summarizes the available spectroscopic data and provides standardized protocols for its analysis.
Spectroscopic Data
The following sections present the available quantitative data for this compound. For NMR and IR spectroscopy, experimental data for this specific compound is not widely available in public databases. Therefore, the presented data is based on predictive models and analysis of structurally similar compounds. This should be taken into consideration when used for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR) Data (Predicted)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (ring CH) | ~ 8.2 - 8.4 | Singlet | - |
| -CH₂- (ethyl) | ~ 2.7 - 2.9 | Quartet | ~ 7.5 |
| -CH₃ (ethyl) | ~ 1.2 - 1.4 | Triplet | ~ 7.5 |
| -CH₃ (ring C-2) | ~ 2.4 - 2.6 | Singlet | - |
| -CH₃ (ring C-3) | ~ 2.4 - 2.6 | Singlet | - |
2.1.2. ¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (ring) | ~ 150 - 155 |
| C-3 (ring) | ~ 148 - 153 |
| C-5 (ring) | ~ 153 - 158 |
| C-6 (ring) | ~ 140 - 145 |
| -CH₂- (ethyl) | ~ 25 - 30 |
| -CH₃ (ethyl) | ~ 12 - 15 |
| -CH₃ (ring C-2) | ~ 20 - 25 |
| -CH₃ (ring C-3) | ~ 20 - 25 |
Infrared (IR) Spectroscopy
Note: An experimental IR spectrum for this compound is not available in public databases. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3050 - 3000 | C-H stretch | Aromatic (pyrazine ring) |
| ~ 2975 - 2850 | C-H stretch | Aliphatic (ethyl and methyl groups) |
| ~ 1580 - 1450 | C=N and C=C stretch | Pyrazine ring |
| ~ 1465 - 1440 | C-H bend | -CH₂- and -CH₃ |
| ~ 1380 - 1365 | C-H bend | -CH₃ |
| ~ 1200 - 1000 | In-plane C-H bend | Pyrazine ring |
| ~ 850 - 750 | Out-of-plane C-H bend | Pyrazine ring |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.
| m/z | Relative Intensity | Ion |
| 136 | High | [M]⁺ (Molecular Ion) |
| 135 | High | [M-H]⁺ |
| 121 | Base Peak | [M-CH₃]⁺ |
| 108 | Moderate | [M-C₂H₄]⁺ (McLafferty rearrangement) |
| 81 | Moderate | Fragmentation of the pyrazine ring |
| 54 | Moderate | Fragmentation of the pyrazine ring |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
¹H NMR Acquisition :
-
Spectrometer : 400 MHz or higher field NMR spectrometer.
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-10 ppm.
-
Number of Scans : 16-64, depending on the concentration.
-
Relaxation Delay : 1-2 seconds.
-
Temperature : 298 K.
-
-
¹³C NMR Acquisition :
-
Spectrometer : 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program : Proton-decoupled pulse sequence.
-
Spectral Width : 0-160 ppm.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay : 2-5 seconds.
-
Temperature : 298 K.
-
-
Data Processing :
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
IR Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film : Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), apply a drop to a KBr plate, and allow the solvent to evaporate.
-
-
Data Acquisition :
-
Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Acquire a background spectrum of the clean KBr plates or the empty sample compartment before running the sample.
-
-
Data Processing :
-
Perform a background subtraction from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Gas Chromatography (GC) Conditions :
-
GC System : A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume : 1 µL.
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium, with a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions :
-
MS System : A mass spectrometer with an Electron Ionization (EI) source.
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
-
Data Analysis :
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
Olfactory Threshold of 5-Ethyl-2,3-dimethylpyrazine: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the olfactory threshold of 5-Ethyl-2,3-dimethylpyrazine. The document details quantitative data for related pyrazine compounds, outlines the rigorous experimental protocols used for their determination, and illustrates the underlying biochemical signaling pathways.
Data Presentation: Olfactory Thresholds of Pyrazine Derivatives
| Compound | Odor Description | Olfactory Detection Threshold (in water) |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond) notes | 1 ppb [1] |
| 2-Ethyl-3,6-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes | 0.4 ppb[1] |
| 2,3-Dimethylpyrazine | Green, nutty, potato, cocoa, coffee, caramel, meaty notes | 2,500 ppb[1] |
| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy | 800 ppb[1][2] |
| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, fried potato odor | 200 ppb[1] |
| 2-Ethyl-5-methylpyrazine | Nutty, roasted, somewhat "grassy" | 100 ppb[1] |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa, burnt notes | 400 ppb[1] |
ppb: parts per billion
Experimental Protocols
The determination of olfactory thresholds is a precise science requiring carefully controlled experimental designs to ensure the validity and reproducibility of the results. The two primary methodologies employed in the sensory analysis of pyrazines are Gas Chromatography-Olfactometry (GC-O) and the 3-Alternative Forced-Choice (3-AFC) method.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3][4][5][6] This method is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma.
Objective: To separate and identify odor-active compounds in a sample and determine their individual odor characteristics.
Materials:
-
Gas Chromatograph (GC) equipped with a high-resolution capillary column.
-
Mass Spectrometer (MS) or other suitable chemical detector.
-
Olfactory Detection Port (ODP) or "sniff port".
-
High-purity carrier gas (e.g., helium, hydrogen).
-
Sample containing the volatile compounds of interest.
-
A panel of trained sensory assessors.
Procedure:
-
Sample Preparation: A solution of the pyrazine mixture is prepared in a suitable solvent. For complex matrices, a prior extraction step, such as solid-phase microextraction (SPME), may be necessary.
-
GC Separation: The prepared sample is injected into the GC. The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column as they are carried along by the inert gas.
-
Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to the chemical detector (e.g., MS) for compound identification and quantification. The other stream is humidified and directed to the olfactory detection port.[3]
-
Olfactory Assessment: A trained panelist sniffs the effluent from the ODP and records the time, duration, and a qualitative description of any perceived odors.
-
Data Correlation: The data from the chemical detector (chromatogram) is correlated with the sensory data from the olfactometry assessment (aromagram). This allows for the precise identification of the compounds responsible for specific odors.
Diagram of GC-O Experimental Workflow:
3-Alternative Forced-Choice (3-AFC) Method
The 3-Alternative Forced-Choice (3-AFC) test is a widely used sensory evaluation method for determining detection thresholds.[7] It is a robust technique that minimizes the influence of guessing and provides a statistically reliable measure of the concentration at which a substance can be detected.
Objective: To determine the lowest concentration of this compound in a specific medium (e.g., water) that is perceivably different from a blank sample.
Materials:
-
High-purity this compound.
-
Odor-free water or another appropriate solvent/medium.
-
A series of graduated dilutions of the pyrazine compound.
-
Identical, odor-free sample presentation vessels (e.g., glass flasks with stoppers).
-
A panel of trained and screened sensory assessors.
Procedure:
-
Panelist Selection and Training: A panel of assessors is selected based on their sensory acuity and trained to recognize the specific odorant being tested.
-
Sample Preparation: A stock solution of this compound is prepared and then serially diluted to create a range of concentrations, typically in ascending geometric steps (e.g., a factor of 2 or 3).
-
Sample Presentation: For each concentration level, three samples are presented to each panelist in a randomized order. Two of the samples are blanks (containing only the solvent), and one sample contains the pyrazine dilution.[2][7]
-
Panelist Task: Each panelist is instructed to sniff the headspace of each sample and identify the "odd" or different sample.[2]
-
Data Collection and Analysis: The number of correct identifications is recorded for each concentration level. The group's olfactory threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the odd sample. This is often calculated using psychometric functions or other statistical models.[2]
Diagram of 3-AFC Logical Workflow:
Olfactory Signal Transduction Pathway
The perception of odor is a complex biological process that begins with the interaction of an odorant molecule with specific receptors in the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the generation of an electrical signal that is transmitted to the brain. The following diagram illustrates the generally accepted signal transduction pathway for olfaction.[8][9][10][11]
Diagram of the Generalized Olfactory Signal Transduction Pathway:
References
- 1. Pyrazines [leffingwell.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product | Chemical Engineering Transactions [cetjournal.it]
- 7. support.eyequestion.nl [support.eyequestion.nl]
- 8. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
An In-depth Technical Guide to the Flavor Profile of 5-Ethyl-2,3-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the flavor profile, chemical properties, and analytical methodologies associated with 5-Ethyl-2,3-dimethylpyrazine. This pyrazine derivative is a significant contributor to the aroma of a wide variety of thermally processed foods, imparting characteristic nutty, roasted, and cocoa-like notes.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₈H₁₂N₂.[1] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under the number 4434 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2]
| Property | Value | Reference(s) |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Burnt, popcorn, roasted cocoa | [3] |
| Boiling Point | 190-191 °C at 760 mmHg | [3] |
| Specific Gravity | 0.944-0.982 @ 20°C | [3] |
| Refractive Index | 1.494-1.502 @ 20°C | [3] |
| Solubility | Soluble in alcohol, practically insoluble in water | [3] |
| CAS Number | 15707-34-3 | [1] |
Sensory Profile and Flavor Contribution
The flavor profile of this compound is characterized by nutty, roasted, and cocoa-like aromas.[3] Its taste is described as reminiscent of burnt popcorn. It is a key contributor to the desirable flavors developed during the Maillard reaction in foods such as coffee, cocoa, baked goods, and roasted nuts.[4][5]
Sensory Thresholds
While a specific odor threshold for this compound in water is not widely reported in the reviewed literature, the thresholds of structurally similar pyrazines provide a valuable comparative framework. For instance, its isomer, 2-Ethyl-3,5-dimethylpyrazine, has a very low odor threshold of 1 part per billion (ppb) in water, underscoring the potent aroma of this class of compounds.[6][7]
| Compound | Odor Threshold in Water (ppb) | Flavor Descriptors | Reference(s) |
| 2,3-Dimethylpyrazine | 2,500 - 35,000 | Nutty, cocoa, coffee, potato, meaty | [6] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty, burnt almond | [6][7] |
| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa | [6] |
Occurrence and Concentration in Food
This compound is formed naturally in foods during thermal processing through the Maillard reaction.[5] It has been identified as a volatile component in various food products. A notable example is its quantification in soy sauce aroma type Baijiu, where its concentration ranged from 0.8 to 12.5 µg/L.[8] In this particular food matrix, it was found to have a significant Odor Activity Value (OAV), indicating its direct contribution to the overall aroma.[8]
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound and other alkylpyrazines in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids at elevated temperatures.[5][9]
Experimental Protocols
Sensory Evaluation: Determination of Odor Threshold
The following protocol outlines a standardized method for determining the odor detection threshold of this compound in water using the 3-Alternative Forced Choice (3-AFC) method.[6]
Objective: To determine the lowest concentration of this compound that can be reliably detected by a sensory panel.
Materials:
-
This compound (analytical standard)
-
Odor-free, deionized water
-
Glass sniffing bottles with Teflon-lined caps
-
Class A volumetric flasks and pipettes
-
A sensory panel of at least 15-20 trained assessors, screened for their sensory acuity.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Sample Dilution Series: Create a series of ascending dilutions of the stock solution in odor-free water. A logarithmic dilution scale is recommended.
-
3-AFC Test Presentation: For each concentration level, present three sniffing bottles to each panelist. Two bottles will contain only odor-free water (blanks), and one will contain the pyrazine dilution. The order of presentation should be randomized for each panelist and each concentration level.
-
Panelist Task: Each panelist is instructed to sniff the contents of each bottle and identify the sample that is different from the other two.
-
Data Analysis: The number of correct identifications at each concentration level is recorded. The group's detection threshold is typically calculated as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for chance).
Quantitative Analysis: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantitative analysis of this compound in a food matrix, such as roasted coffee.[10]
Objective: To quantify the concentration of this compound in a food sample.
Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Analytical balance
-
Grinder (for solid samples)
-
Internal standard (e.g., a deuterated analog of the analyte)
Procedure:
-
Sample Preparation:
-
Grind the roasted coffee beans to a uniform powder.
-
Accurately weigh 1-2 g of the ground coffee into a 20 mL headspace vial.
-
Add a known amount of the internal standard solution.
-
Seal the vial immediately.
-
-
HS-SPME Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a set extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
GC Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: A typical program would be: start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte and the internal standard.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the compound by creating a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard at different concentrations.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a food sample.
References
- 1. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. femaflavor.org [femaflavor.org]
- 3. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrazines [leffingwell.com]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Thermal Degradation of 5-Ethyl-2,3-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Ethyl-2,3-dimethylpyrazine is a key aroma compound found in various food products and has potential applications in other industries. Understanding its thermal stability and degradation pathways is crucial for process optimization, quality control, and safety assessment, particularly in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the thermal degradation of this compound, including its physicochemical properties, detailed experimental protocols for studying its thermal decomposition, and an analysis of its potential degradation products and pathways based on available literature for analogous compounds. Due to a lack of direct studies on this specific molecule, some data and pathways are inferred from research on structurally similar alkylpyrazines.
Physicochemical Properties of this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₈H₁₂N₂.[1] It is recognized for its nutty and roasted aroma, contributing significantly to the flavor profile of many cooked foods.[2][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂N₂ | [1][4] |
| Molecular Weight | 136.19 g/mol | [1] |
| CAS Number | 15707-34-3 | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 190.7 °C at 760 mmHg | [6] |
| Melting Point | 248-250 °C (literature value, may refer to a salt or derivative) | [6] |
| Density | 0.964 g/cm³ | [6] |
| Flash Point | 70.8 °C | [6] |
| Refractive Index | 1.501 | [6] |
| Vapor Pressure | 0.74 mmHg at 25°C | [6] |
Experimental Protocols for Thermal Degradation Analysis
The thermal degradation of this compound can be effectively studied using Thermogravimetric Analysis (TGA) to determine its thermal stability and decomposition kinetics, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify its degradation products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of thermal decomposition, the temperature ranges of different degradation stages, and for performing kinetic analysis of the degradation process.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or helium, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are recommended for kinetic analysis.[7]
-
Data Acquisition: The instrument records the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.
-
Kinetic Analysis: The data from multiple heating rates can be used to calculate kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[7]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a substance. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A small amount of liquid this compound (typically 0.1-1.0 µL) is introduced into a pyrolysis sample cup or tube.
-
Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500, 600, 700, 800 °C) in an inert atmosphere (helium). The heating is typically very fast to minimize secondary reactions.[8]
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. A non-polar or medium-polarity column (e.g., DB-5ms or ZB-35) is often used for the separation of a wide range of organic compounds. The oven temperature is programmed to elute the compounds based on their boiling points.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST).
-
Data Analysis: The chromatogram shows the separated pyrolysis products as peaks, and the mass spectrum of each peak is used for identification. The relative abundance of each product can be estimated from the peak areas.
Thermal Degradation Data (Inferred)
Thermogravimetric Analysis (TGA) Data (Hypothetical)
Based on the boiling point and general stability of alkylpyrazines, the thermal degradation of this compound in an inert atmosphere is expected to occur at elevated temperatures. A hypothetical TGA profile is summarized in Table 2.
Table 2: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
| Ambient - ~200 | < 2 | Evaporation of residual volatiles |
| ~200 - 400 | ~ 15-25 | Initial fragmentation, loss of ethyl and methyl groups |
| ~400 - 600 | ~ 60-75 | Major pyrazine ring cleavage and fragmentation |
| > 600 | ~ 5-10 | Formation of stable char residue |
Note: This data is hypothetical and requires experimental verification.
Pyrolysis-GC-MS Data of Potential Degradation Products (Inferred)
Pyrolysis of this compound is expected to yield a complex mixture of smaller molecules resulting from the cleavage of the alkyl side chains and the pyrazine ring. Based on studies of other alkylpyrazines, the degradation products listed in Table 3 are plausible.
Table 3: Potential Thermal Degradation Products of this compound
| Retention Time (min) | Compound Name | Molecular Formula | Key Mass Fragments (m/z) | Relative Abundance (%) |
| tbd | Acetonitrile | C₂H₃N | 41, 40, 39 | tbd |
| tbd | Propionitrile | C₃H₅N | 55, 54, 28 | tbd |
| tbd | Pyridine | C₅H₅N | 79, 52, 51 | tbd |
| tbd | 2-Methylpyridine (α-picoline) | C₆H₇N | 93, 92, 66 | tbd |
| tbd | 2,3-Dimethylpyrazine | C₆H₈N₂ | 108, 107, 53 | tbd |
| tbd | 2-Ethyl-3-methylpyrazine | C₇H₁₀N₂ | 122, 121, 94 | tbd |
| tbd | 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 122, 107, 53 | tbd |
| tbd | Toluene | C₇H₈ | 92, 91, 65 | tbd |
| tbd | Ethylbenzene | C₈H₁₀ | 106, 91 | tbd |
| tbd | Styrene | C₈H₈ | 104, 103, 78 | tbd |
Note: Retention times and relative abundances are to be determined experimentally (tbd). The listed compounds are inferred based on general fragmentation patterns of similar molecules.
Proposed Thermal Degradation Pathways
The thermal degradation of this compound likely proceeds through a series of complex radical-mediated reactions. The primary degradation pathways are expected to involve the cleavage of the bonds in the alkyl side chains and the subsequent fragmentation of the pyrazine ring.
The initial steps in the thermal degradation are likely the homolytic cleavage of the C-C bonds in the ethyl and methyl side chains, leading to the formation of alkyl radicals and various substituted pyrazine radicals. These radicals can then undergo further reactions, including hydrogen abstraction and β-scission. At higher temperatures, the pyrazine ring itself is expected to fragment, leading to the formation of smaller nitrogen-containing compounds like nitriles (e.g., acetonitrile, propionitrile) and pyridine derivatives, as well as various hydrocarbon fragments.
Conclusion
This technical guide has provided a comprehensive, though partially inferred, overview of the thermal degradation of this compound. While direct experimental data remains scarce, the provided experimental protocols for TGA and Py-GC-MS offer a clear roadmap for researchers to generate this crucial information. The tabulated data and the proposed degradation pathways, derived from studies on analogous compounds, serve as a valuable starting point for understanding the thermal behavior of this important flavor compound. Further experimental investigation is essential to validate these inferred findings and to build a more complete and accurate picture of the thermal degradation of this compound. This knowledge will be instrumental for its effective and safe application in the food, pharmaceutical, and other relevant industries.
References
- 1. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]
- 4. chemscene.com [chemscene.com]
- 5. femaflavor.org [femaflavor.org]
- 6. 2,3-Dimethyl-5-ethylpyrazine C8H12N2 CAS15707-34-3, CasNo.15707-34-3 Xi'an SENYI New Material Technology Co., Ltd(expird) China (Mainland) [senyi.lookchem.com]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Solubility of 5-Ethyl-2,3-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Ethyl-2,3-dimethylpyrazine, a key aroma compound found in various food products. Understanding the solubility of this pyrazine derivative is crucial for its application in food science, sensory analysis, and potentially in other areas of chemical and pharmaceutical research. This document collates available quantitative and qualitative solubility data, outlines a general experimental protocol for its determination, and presents a visual workflow of the solubility testing process.
Introduction to this compound
This compound is a heterocyclic organic compound with a characteristic nutty and roasted aroma. It belongs to the class of pyrazines, which are known for their significant contribution to the flavor profiles of cooked, roasted, and fermented foods. Its chemical structure consists of a pyrazine ring substituted with one ethyl and two methyl groups. The solubility of this compound in different media is a critical parameter that influences its distribution, release, and perception in various matrices.
Solubility Data
The solubility of this compound and its isomers has been reported in various solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.
Table 1: Solubility of this compound and its Isomers
| Solvent | Temperature (°C) | Solubility | Remarks |
| Water | 25 | Slightly soluble[1] | A mixture of 2-Ethyl-3,(5 or 6)-dimethylpyrazine was estimated to have a solubility of 1473 mg/L.[2] Another source indicates it is immiscible or difficult to mix with water.[3][4] |
| Ethanol | Room Temperature | Soluble / Miscible[5][6] | Generally described as soluble in ethanol.[5][6] |
| Chloroform | Not Specified | Soluble[3][7] | |
| Dichloromethane | Not Specified | Soluble[3][7] | |
| Oils | Not Specified | Soluble[5][6] | |
| Organic Solvents | Not Specified | Soluble[5][6] |
Table 2: Comparative Solubility of Tetramethylpyrazine (a structurally related pyrazine)
Data from a study determining solubility by a static method using UV-vis spectroscopy.[8][9][10]
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 273.15 | 115.3 |
| 313.15 | 345.2 | |
| Ethanol | 273.15 | 77.8 |
| 313.15 | 225.4 | |
| n-Propanol | 273.15 | 60.1 |
| 313.15 | 179.3 | |
| Isopropanol | 273.15 | 45.3 |
| 313.15 | 141.2 | |
| n-Butanol | 273.15 | 47.9 |
| 313.15 | 148.6 | |
| Acetone | 273.15 | 110.1 |
| 313.15 | 268.3 | |
| Acetonitrile | 273.15 | 50.3 |
| 313.15 | 291.5 | |
| Methyl Acetate | 273.15 | 87.9 |
| 313.15 | 231.5 | |
| Ethyl Acetate | 273.15 | 74.5 |
| 313.15 | 200.1 |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in various solvents. This method is based on the widely used shake-flask method.[11]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like FID or MS, HPLC with UV detector, or UV-Vis spectrophotometer)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the solute. Preliminary studies are recommended to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Determine the mass of the collected filtrate and then dilute it with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC-MS, HPLC).
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mole fraction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
- 1. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]
- 2. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]
- 3. 2-Ethyl-3,5-dimethylpyrazine | CAS#:13925-07-0 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Ethyl-3,5-dimethylpyrazine | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethyl-3,5-dimethylpyrazin | 13925-07-0 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Application Note: Synthesis of 5-Ethyl-2,3-dimethylpyrazine from Amino Acid Precursors
Introduction
Pyrazines are a class of heterocyclic aromatic compounds that are significant contributors to the flavor and aroma of a wide variety of cooked and roasted foods. Their formation is often a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2][3] 5-Ethyl-2,3-dimethylpyrazine, in particular, imparts desirable nutty, roasted, and cocoa-like aromas.[4][5] This application note details a protocol for the synthesis of this compound using amino acid precursors through a Maillard-type reaction, a method of significant interest to the food, fragrance, and pharmaceutical industries for producing nature-identical flavor compounds.
The synthesis of alkylpyrazines is influenced by the specific amino acids and sugars used as reactants, as well as the reaction conditions such as temperature, pH, and heating time.[3][6][7] For instance, studies have shown that alanine can act as a precursor for the ethyl group in certain alkylpyrazines.[6] This protocol will, therefore, utilize L-Alanine as the source for the ethyl substituent and a mixture of other amino acids to form the dimethylpyrazine backbone, in a reaction with a reducing sugar like glucose.
Principle
The formation of this compound in this protocol is based on the Maillard reaction pathway. The initial step involves the condensation of an amino acid with a reducing sugar to form an N-substituted glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori products at elevated temperatures leads to the formation of key intermediates, including α-aminocarbonyls and α-dicarbonyls. The condensation of these intermediates, followed by dehydration and oxidation, results in the formation of the pyrazine ring. The specific alkyl substitution pattern on the pyrazine ring is determined by the structure of the precursor amino acids and their degradation products.
Experimental Protocol
Materials and Reagents
-
L-Alanine (≥98% purity)
-
L-Threonine (≥98% purity)
-
D-Glucose (≥99% purity)
-
Propylene Glycol
-
Sodium Hydroxide (NaOH), 6 N solution
-
Deionized Water
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of D-Glucose, 5 mmol of L-Alanine, and 5 mmol of L-Threonine in 100 mL of a 1:1 (v/v) solution of deionized water and propylene glycol.
-
pH Adjustment: Adjust the pH of the reaction mixture to 8.0 using a 6 N NaOH solution. This slightly alkaline condition is known to promote the Maillard reaction.[8]
-
Reaction Setup: Equip the round-bottom flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Thermal Reaction: Heat the mixture to 140°C with continuous stirring.[3] Allow the reaction to proceed for 90 minutes.[3] The solution will gradually darken, indicating the progression of the Maillard reaction.
-
Cooling and Extraction: After the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel and extract the pyrazine products three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator at 40°C until the solvent is removed.
-
Analysis: Analyze the resulting crude product by GC-MS to identify and quantify the formation of this compound. A standard of this compound should be used for comparison of retention time and mass spectrum.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of pyrazines using different amino acid precursors under the specified reaction conditions. The yields are calculated based on the initial molar amount of the limiting amino acid.
| Precursor Amino Acids | Target Pyrazine | Yield (%) | Purity (%) (by GC) | Key Ions (m/z) |
| L-Alanine + L-Threonine | This compound | 15-25 | >90 | 136, 121, 108, 81 |
| L-Glutamic Acid | 2,3,5-Trimethylpyrazine | 10-18 | >85 | 122, 107, 81, 54 |
| L-Lysine | 2,5-Dimethylpyrazine | 20-30 | >92 | 108, 93, 81, 54 |
| L-Threonine | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | 18-28 | >88 | 108, 122 |
Visualizations
Synthesis Pathway
Caption: General pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a detailed protocol for the synthesis of this compound from amino acid precursors via the Maillard reaction. The described method is robust and serves as a foundational procedure for researchers in flavor chemistry and drug development. Further optimization of reaction parameters, such as the specific choice of amino acids, sugars, and catalysts, can be explored to enhance the yield and selectivity for the target pyrazine. The use of amino acids as starting materials offers a pathway to "natural" or "nature-identical" flavor compounds, which are highly sought after in the food and beverage industry.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 15707-34-3: 2,3-Dimethyl-5-ethylpyrazine | CymitQuimica [cymitquimica.com]
- 6. datapdf.com [datapdf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Ethyl-2,3-dimethylpyrazine in Roasted Coffee Beans using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-Ethyl-2,3-dimethylpyrazine, a key aroma compound, in roasted coffee beans. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction of volatile and semi-volatile compounds, followed by separation and detection using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control in the coffee industry and for research into the flavor profiles of different coffee varieties and roasting conditions. The inclusion of a stable isotope-labeled internal standard ensures high accuracy and precision.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the desirable nutty, roasted, and cocoa-like aromas of coffee.[1] These compounds are primarily formed during the roasting process through Maillard reactions and Strecker degradation of amino acids and sugars.[1] The specific concentration and composition of pyrazines, including this compound, can vary significantly depending on the coffee bean origin, roasting parameters, and brewing techniques.[1] Accurate quantification of these volatile compounds is essential for flavor profiling, quality assessment, and process optimization in the coffee industry. This document provides a detailed protocol for the analysis of this compound in roasted coffee using HS-SPME-GC-MS.
Experimental Protocols
-
Roasted Coffee Beans
-
This compound analytical standard (≥96.0% purity)
-
Deuterated pyrazine analog for internal standard (e.g., 3-Ethyl-5-methyl-2-vinylpyrazine-d3)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Chloride (NaCl) solution
-
Ultrapure Water
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and silicone septa
-
Grinding: Cryogenically grind roasted coffee beans to a fine, homogeneous powder to maximize the surface area for volatile extraction.
-
Sample Weighing: Accurately weigh 1.0 g of the ground coffee powder into a 20 mL headspace vial.[2]
-
Internal Standard Spiking: Spike the sample with a known amount of the deuterated internal standard solution in methanol (e.g., 10 µL of a 10 µg/mL solution).[2]
-
Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial to enhance the release of volatile compounds into the headspace.[2]
-
Equilibration: Immediately seal the vial and place it in a heating block or water bath. Equilibrate the sample at 60°C for 20 minutes.
-
Headspace Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Thermal Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness)[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program (for HP-5ms):
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 3°C/min
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 3 minutes[3]
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 260°C[3]
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350[3]
-
Data Acquisition: Full Scan and/or Selected Ion Monitoring (SIM)
-
Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra by comparing them to analytical standards and the NIST library.
-
Mass Spectral Data: The characteristic ions (m/z) for this compound are m/z 136 (molecular ion) and m/z 135.[4]
-
Quantification: For accurate quantification, operate the mass spectrometer in SIM mode, monitoring the characteristic ions for the analyte and the internal standard. Construct a calibration curve by analyzing a series of standards of known concentrations with a constant amount of the internal standard. Calculate the concentration of this compound in the coffee sample based on the peak area ratio of the analyte to the internal standard.
Data Presentation
The following table summarizes the typical concentration ranges of this compound and other key pyrazines found in roasted coffee. These values are compiled from various studies and can vary based on the specific coffee variety, origin, and roasting degree.
| Pyrazine Compound | Typical Concentration Range in Roasted Coffee (µg/kg) | Predominant Coffee Variety |
| 2-Methylpyrazine | 1,000 - 10,000+ | Robusta[5] |
| 2,5-Dimethylpyrazine | 30,000 - 100,000 | - |
| 2,6-Dimethylpyrazine | 20,000 - 80,000 | - |
| 2-Ethylpyrazine | 5,000 - 20,000 | - |
| 2-Ethyl-5-methylpyrazine | 10,000 - 40,000 | - |
| 2,3,5-Trimethylpyrazine | 5,000 - 30,000 | - |
| This compound | Varies, generally lower concentrations | - |
| 2,3-Diethyl-5-methylpyrazine | 17 - 310 | Robusta[6] |
Visualizations
The following diagram illustrates the general workflow for the GC-MS analysis of this compound in coffee.
Caption: Workflow for the GC-MS analysis of pyrazines in coffee.
The following diagram illustrates the rationale for using a deuterated internal standard in this analysis.
Caption: Rationale for using a deuterated internal standard.
References
Application Note: Quantification of 5-Ethyl-2,3-dimethylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethyl-2,3-dimethylpyrazine is a key aroma compound found in a variety of thermally processed foods, contributing to their characteristic nutty and roasted flavors[1]. Accurate quantification of this and other pyrazines is crucial for quality control in the food and beverage industry, as well as in flavor and fragrance development. Headspace Solid-Phase Microextraction (HS-SPME) is a simple, solvent-free, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds like pyrazines from various matrices[2][3][4]. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a robust and reliable method for the quantification of trace-level analytes. This application note provides a detailed protocol for the quantification of this compound using HS-SPME-GC-MS.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of pyrazines using SPME-GC-MS. While specific values can be matrix-dependent, this data demonstrates the expected performance of the method.
| Parameter | Typical Performance Range | Reference |
| Limit of Detection (LOD) | 2 - 60 ng/g | [5] |
| Limit of Quantitation (LOQ) | 6 - 180 ng/g | [5] |
| Linearity (R²) | > 0.99 | [6][7] |
| Recovery (%) | 91.6 - 109.2% | [5] |
| Precision (RSD %) | < 16% | [5] |
Experimental Protocols
This section details the methodology for the quantification of this compound in a solid or liquid matrix using HS-SPME-GC-MS.
1. Materials and Reagents
-
Analyte Standard: this compound (≥96.0% purity)[8]
-
Internal Standard (IS): A suitable deuterated pyrazine, such as 2,6-Dimethylpyrazine-d6 or 2,3,5,6-tetramethylpyrazine-d12[6][9].
-
Solvents: Methanol (HPLC grade) for standard preparation.
-
Salts: Sodium chloride (NaCl) to enhance analyte release from the sample matrix.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad polarity range of pyrazines[10][11].
-
Sample Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.
2. Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to create a calibration curve in the desired concentration range.
3. Sample Preparation
-
Solid Samples (e.g., ground coffee, cocoa powder):
-
Liquid Samples (e.g., beverages, liquid food products):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Add 1.5 g of NaCl to the vial[9].
-
Immediately seal the vial.
-
4. HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler and incubate at 60-80°C for 15-20 minutes with agitation to facilitate the release of volatile compounds into the headspace[5][6][11].
-
Extraction: Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30-50 minutes at the same temperature as the incubation[5][6][11]. The fiber should not touch the sample matrix.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption at 250°C for 5-8 minutes in splitless mode[5][6].
5. GC-MS Analysis
-
Gas Chromatograph: A system equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent is suitable[6].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6].
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6].
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Full scan mode (m/z 40-400) can be used for qualitative analysis[6].
-
SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 136, 121, 108). The most abundant, unique ion should be used for quantification.
-
Ion Source Temperature: 230°C[6].
-
Transfer Line Temperature: 280°C[6].
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical steps.
Caption: HS-SPME-GC-MS workflow for this compound.
Caption: Analyte pathway from sample to signal in HS-SPME-GC-MS.
References
- 1. Showing Compound this compound (FDB000923) - FooDB [foodb.ca]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-乙基-2,3-二甲基吡嗪 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Ethyl-2,3-dimethylpyrazine as a Flavor Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Ethyl-2,3-dimethylpyrazine as a flavor standard in research and development. This document includes its physicochemical properties, flavor profile, and detailed protocols for its analysis and application in sensory studies.
Introduction to this compound
This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] It is a significant flavor compound found in a variety of thermally processed foods, contributing to their characteristic nutty and roasted aromas. Its formation is primarily attributed to the Maillard reaction between amino acids and reducing sugars during cooking. This compound is recognized for its burnt, popcorn, and roasted cocoa-like flavor profile.[2]
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 15707-34-3 | [3] |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Burnt, popcorn, roasted cocoa | [2] |
| Boiling Point | 190-191 °C at 760 mmHg | [4] |
| Specific Gravity | 0.944 - 0.982 @ 20°C | [2] |
| Refractive Index | 1.494 - 1.502 @ 20°C | [2] |
| Solubility | Soluble in alcohol, sparingly soluble in water | [2] |
Quantitative Data
This compound has been quantified in various food and beverage products. Table 2 provides a summary of its concentration in a selected product.
| Food Matrix | Concentration Range | Analytical Method | Reference |
| Soy Sauce Aroma Type Baijiu | 0.8 - 12.5 µg/L | UPLC-MS/MS |
Experimental Protocols
The triangle test is a discriminative sensory evaluation method used to determine if a sensory difference exists between two samples.[5]
Objective: To determine if a perceptible difference exists between a control sample and a sample containing a known concentration of this compound.
Materials:
-
This compound analytical standard
-
Odorless and tasteless solvent (e.g., deionized water, propylene glycol, or ethanol, depending on the application)
-
Control sample (the food or beverage matrix without the added flavor standard)
-
Identical, odor-free sample cups with lids, coded with random three-digit numbers
-
Palate cleansers (e.g., unsalted crackers, filtered water)
-
Sensory booths with controlled lighting and ventilation[6]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration should be determined based on the desired flavor intensity for the specific application.
-
Prepare the test sample by spiking the control matrix with a calculated amount of the stock solution to achieve the target concentration.
-
-
Sample Presentation:
-
Evaluation:
-
Data Analysis:
-
Collect the responses from all panelists.
-
The number of correct identifications is compared to the number expected by chance (one-third of the total number of panelists).
-
Statistical analysis (e.g., using a chi-squared test or consulting statistical tables for triangle tests) is performed to determine if the number of correct identifications is statistically significant.[8]
-
This protocol provides a general method for the quantification of this compound in a food or beverage matrix.
Objective: To extract and quantify the concentration of this compound in a sample.
Materials:
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog or a structurally similar pyrazine not present in the sample)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., a mid-polar or polar capillary column such as DB-WAX or HP-5MS)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize the sample if it is solid.
-
To a known amount of the sample, add a known amount of the internal standard.
-
Add the organic solvent and vortex or shake vigorously to extract the analytes.
-
Separate the organic layer. Repeat the extraction process two more times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a suitable volume under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp to 180 °C at 5 °C/min
-
Ramp to 240 °C at 10 °C/min, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 250 °C
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum (key ions: m/z 136, 121, 108).
-
Create a calibration curve using standard solutions of this compound with the internal standard.
-
Quantify the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.
Objective: To quantify this compound using UPLC-MS/MS.
Materials:
-
This compound analytical standard
-
Internal standard (e.g., a deuterated analog)
-
Acetonitrile and water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Appropriate UPLC column (e.g., a C18 reversed-phase column)
Procedure:
-
Sample Preparation:
-
For liquid samples, a simple "dilute and shoot" approach may be sufficient. Dilute the sample with the initial mobile phase composition.[9]
-
For solid samples, perform a solvent extraction as described in the GC-MS protocol, and then reconstitute the dried extract in the initial mobile phase.
-
Add a known amount of the internal standard to all samples and calibration standards.
-
-
UPLC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
Start with 5% B, hold for 0.5 min
-
Linearly increase to 95% B over 5 min
-
Hold at 95% B for 2 min
-
Return to 5% B and equilibrate for 3 min
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: ESI Positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (Specific transitions should be optimized, but a likely transition for the analyte would be m/z 137 -> [fragment ion]).
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.
-
Quantify this compound in the samples using the calibration curve.
-
Signaling Pathways and Experimental Workflows
The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal epithelium. The olfactory receptor OR5K1 has been identified as a key receptor for pyrazines.[10][11]
Caption: Olfactory signaling pathway for pyrazine perception.
Caption: Simplified Maillard reaction pathway for pyrazine formation.
Caption: Experimental workflow for GC-MS analysis.
References
- 1. Showing Compound this compound (FDB000923) - FooDB [foodb.ca]
- 2. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]
- 3. This compound analytical standard 15707-34-3 [sigmaaldrich.com]
- 4. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 8. Triangle Test [sensorysociety.org]
- 9. lcms.cz [lcms.cz]
- 10. US10159655B2 - Agent for inhibiting odor of pyrazine derivatives - Google Patents [patents.google.com]
- 11. Progress in the functional characterization of human olfactory receptors | Science Codex [sciencecodex.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Asymmetrical Pyrazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of asymmetrical pyrazines. Biocatalytic methods offer a green and highly selective alternative to traditional chemical syntheses, operating under mild conditions and often leading to improved product purity. The following sections detail two primary enzymatic approaches: the use of L-threonine dehydrogenase and transaminases.
L-Threonine Dehydrogenase (L-ThrDH) Mediated Synthesis of Asymmetrical Trisubstituted Pyrazines
This chemoenzymatic cascade utilizes the enzyme L-threonine dehydrogenase (L-ThrDH) to generate an aminoacetone intermediate from L-threonine. This intermediate undergoes a subsequent non-enzymatic condensation and cyclization with various aldehydes to yield asymmetrical trisubstituted pyrazines. This method is particularly attractive due to its use of a readily available and inexpensive starting material, L-threonine, and its high yields under environmentally benign conditions.[1][2]
Data Presentation: L-ThrDH Mediated Synthesis
| Entry | L-Threonine | Aldehyde | Product | Yield (%) |
| 1 | L-threonine | Acetaldehyde | 2-ethyl-3,5-dimethylpyrazine | 45 |
| 2 | L-threonine | Propionaldehyde | 2,5-dimethyl-3-propylpyrazine | 65 |
| 3 | L-threonine | Isobutyraldehyde | 2,5-dimethyl-3-isopropylpyrazine | 78 |
| 4 | L-threonine | Benzaldehyde | 2,5-dimethyl-3-phenylpyrazine | 96 |
Experimental Protocol: L-ThrDH Mediated Synthesis of 2,5-dimethyl-3-phenylpyrazine
This protocol is adapted from a published procedure for the synthesis of asymmetrical trisubstituted pyrazines.[1][2]
Materials:
-
L-threonine
-
Benzaldehyde
-
L-threonine dehydrogenase (L-ThrDH) from Cupriavidus necator (lyophilized cell-free extract)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Potassium phosphate buffer (KPi), 100 mM, pH 8.0
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Reaction vessel (e.g., 15 mL glass vial with screw cap)
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 15 mL glass vial, dissolve L-threonine (25 mM final concentration) in 10 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Add NAD⁺ to a final concentration of 1 mM.
-
Add 10 mg of lyophilized cell-free extract of L-ThrDH from Cupriavidus necator.
-
Add benzaldehyde (4 equivalents relative to L-threonine).
-
Incubation: Seal the vial and place it in a shaking incubator at 40°C for 16 hours.
-
Work-up: After the incubation period, quench the reaction by adding 10 mL of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Collect the organic (upper) layer. Extract the aqueous layer two more times with 10 mL of ethyl acetate.
-
Combine the organic extracts and wash with 10 mL of saturated NaCl solution.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2,5-dimethyl-3-phenylpyrazine.
-
Analysis: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Workflow Diagram: L-ThrDH Mediated Synthesis
Caption: Chemoenzymatic cascade for asymmetrical pyrazine synthesis.
Transaminase (ATA) Mediated Synthesis of Asymmetrical Pyrazines
This chemoenzymatic approach utilizes a transaminase (ATA) to catalyze the amination of an α-diketone to form an α-amino ketone intermediate. This intermediate can then react with a different in situ-generated α-amino ketone or an aldehyde, followed by condensation and oxidation, to yield asymmetrical pyrazines. The regioselectivity of the transaminase is crucial for the synthesis of asymmetrically substituted products.[3][4]
Data Presentation: Transaminase Mediated Synthesis
| Entry | α-Diketone 1 | α-Diketone 2 / Aldehyde | Amine Donor | Enzyme | Product | Yield (%) |
| 1 | 2,3-Butanedione | Phenylglyoxal | Isopropylamine | ATA-113 | 2-methyl-3-phenylpyrazine | 38 |
| 2 | 2,3-Pentanedione | Phenylglyoxal | Isopropylamine | ATA-113 | 2-ethyl-3-phenylpyrazine | 42 |
| 3 | 2,3-Butanedione | Benzaldehyde | Isopropylamine | ATA-113 | 2,3-dimethyl-5-phenylpyrazine | 35 |
Experimental Protocol: Transaminase Mediated Synthesis of 2-methyl-3-phenylpyrazine
This protocol is a representative procedure for the synthesis of asymmetrical pyrazines using a transaminase.[3]
Materials:
-
2,3-Butanedione
-
Phenylglyoxal
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Transaminase ATA-113 (lyophilized powder)
-
Potassium phosphate buffer (KPi), 100 mM, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Anhydrous MgSO₄
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Enzyme Solution Preparation: In a suitable vessel, prepare a solution of transaminase ATA-113 (5 mg/mL) and PLP (1 mM) in 100 mM potassium phosphate buffer (pH 7.5).
-
Reaction Setup: In a 50 mL round-bottom flask, add 2,3-butanedione (10 mM final concentration) and phenylglyoxal (10 mM final concentration) to 20 mL of the enzyme solution.
-
Add isopropylamine (50 mM final concentration) to the reaction mixture.
-
Add DMSO to a final concentration of 10% (v/v) to aid substrate solubility.
-
Incubation: Stir the reaction mixture at 30°C for 48 hours.
-
Work-up: After the reaction, extract the mixture three times with an equal volume of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-methyl-3-phenylpyrazine.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Workflow Diagram: Transaminase Mediated Synthesis
Caption: Chemoenzymatic pathway for asymmetrical pyrazine synthesis via transamination.
References
Application Notes and Protocols for Headspace Analysis of Alkylpyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of volatile alkylpyrazines in various matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of many food products, and their accurate quantification is crucial for quality control and product development.[1] They are also studied in microbial metabolism.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of pyrazines using SPME-GC-MS. The use of a stable isotope-labeled internal standard, such as 2,6-Dimethylpyrazine-d6, is recommended to achieve high accuracy and precision by compensating for variations in sample preparation and instrument response.[1]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) | Reference Matrix |
| 2-Methylpyrazine | 2 - 10 | 6 - 30 | 91.6 - 109.2 | Edible Oil[1][3] |
| 2,5-Dimethylpyrazine | 8 | 25 | 91.6 - 109.2 | Edible Oil[1][3] |
| 2,6-Dimethylpyrazine | 12 | 35 | 91.6 - 109.2 | Edible Oil[1][3] |
| 2-Ethylpyrazine | 6 | 20 | 91.6 - 109.2 | Edible Oil[1][3] |
| 2,3-Dimethylpyrazine | 2 - 60 | 6 - 180 | 91.6 - 109.2 | Edible Oil[3] |
| 3-alkyl-2-methoxypyrazines | 0.1 (ng/L) | - | - | Musts[4][5] |
Experimental Protocol: Headspace SPME-GC-MS
This protocol outlines a general procedure for the extraction and analysis of alkylpyrazines. Optimization of specific parameters may be required depending on the sample matrix and target analytes.
1. Materials and Reagents
-
Vials: 20 mL clear precision thread headspace vials with PTFE/silicone septa.[1]
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber that shows high extraction efficiency for a broad range of volatile compounds, including pyrazines.[1][6]
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of a deuterated alkylpyrazine analog (e.g., 2,6-Dimethylpyrazine-d6) in methanol.[1]
-
Calibration Standards: Prepare a series of calibration standards containing the target alkylpyrazines at known concentrations in a matrix similar to the samples being analyzed.[1]
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and enhance the release of volatile compounds into the headspace.
-
Sample Matrix: The sample to be analyzed (e.g., food product, microbial culture).
2. Sample Preparation
The goal of sample preparation is to homogenize the sample and facilitate the release of volatile alkylpyrazines into the headspace for extraction.
-
Solid Samples (e.g., ground coffee, cocoa powder):
-
Liquid Samples (e.g., microbial broth, beverages):
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Add NaCl to saturate the solution.
-
Spike the sample with the internal standard solution.
-
Seal the vial immediately.
-
3. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber.[1]
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler with agitation. Incubate the sample at a controlled temperature (e.g., 50-80°C) for a specific time (e.g., 20-50 minutes) to allow the volatile compounds to partition into the headspace.[2][3] The optimal temperature and time should be determined experimentally.[2]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the incubation temperature and agitation.[3] This allows for the adsorption of the alkylpyrazines onto the fiber coating.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to separate the extracted volatile compounds and provide identification and quantification.
-
Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the gas chromatograph. The high temperature of the inlet (e.g., 250°C) causes the thermal desorption of the analytes from the fiber onto the GC column.[2]
-
Chromatographic Separation: The desorbed compounds are separated on a capillary GC column. A common choice is a non-polar or medium-polarity column, such as a DB-5MS or ZB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][7] However, for certain applications, a more polar column like a DB-WAX may be necessary to resolve interferences from the sample matrix.[2]
-
Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
Ionization: Electron impact (EI) ionization at 70 eV is commonly used.[2][7] Chemical ionization (CI) can also be employed to enhance the signal intensity of the molecular ions for quantitative analysis.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific alkylpyrazines, which offers higher sensitivity.[9]
-
5. Data Analysis
-
Identification: Alkylpyrazines are identified by comparing their mass spectra and retention times to those of authentic standards or by searching a mass spectral library (e.g., NIST). The use of retention indices (RIs) can further aid in the unambiguous identification of isomers, as their mass spectra are often very similar.[10]
-
Quantification: The concentration of each target alkylpyrazine is determined by creating a calibration curve using the prepared standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
Experimental Workflow Diagram
Caption: Headspace SPME-GC-MS Workflow for Alkylpyrazine Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Ethyl-2,3-dimethylpyrazine in Sensory Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Ethyl-2,3-dimethylpyrazine in Sensory Science
This compound is a volatile heterocyclic organic compound that plays a significant role in the sensory perception of a wide variety of foods and beverages. As a member of the pyrazine family, it is renowned for contributing nutty, roasted, and cocoa-like aromas, which are typically formed during thermal processing, such as roasting, baking, and frying, through Maillard reactions and Strecker degradation. Its distinct flavor profile makes it a key compound in the flavor and fragrance industry, where it is used to impart or enhance desirable sensory characteristics in numerous products. Understanding the sensory properties and applications of this compound is crucial for food scientists, flavor chemists, and professionals in drug development, particularly in the context of flavor masking and palatability of oral dosage forms.
Sensory Profile and Applications
This compound is characterized by a complex and potent aroma profile. Its primary sensory attributes include:
-
Nutty: Reminiscent of roasted nuts such as almonds and hazelnuts.
-
Roasted: A general roasted character associated with cooked or toasted foods.
-
Cocoa-like: Possessing notes of chocolate or cocoa.[1][2][3]
-
Burnt and Popcorn-like: Exhibiting burnt and popcorn-reminiscent taste and odor characteristics.[4]
Due to these desirable sensory characteristics, this compound is utilized as a flavoring agent in a variety of applications.[1][3][5] It has been detected in foods such as red, yellow, and orange bell peppers.[4]
Data Presentation: Physicochemical and Sensory Properties
A comprehensive understanding of the physicochemical and sensory properties of this compound is essential for its effective application.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [1][5] |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Odor | Deep roasted cocoa-like aroma.[1][2] Burnt, popcorn, roasted cocoa. |
| Boiling Point | 190-191 °C[2] |
| Solubility in Water | Practically insoluble.[1][2] |
| CAS Number | 15707-34-3[2] |
| FEMA Number | 4434[1] |
Sensory Thresholds and Concentration Levels
Comparative Odor and Flavor Detection Thresholds of Various Pyrazines in Water
| Pyrazine Derivative | Odor/Flavor Detection Threshold (ppb in water) | Sensory Descriptors |
| 2-Methylpyrazine | 60,000 | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes |
| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut odor; chocolate-peanut taste |
| 2,3-Dimethylpyrazine | 2,500 | Green, nutty, potato, cocoa, coffee, caramel, meaty notes |
| 2,5-Dimethylpyrazine | 800 | Chocolate, roasted nuts, earthy; chocolate taste |
| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato odor |
| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt notes |
| 2,3,5,6-Tetramethylpyrazine | 1,000 | Weak, nutty, musty, chocolate odor; chocolate taste |
| 2-Ethyl-3-methylpyrazine | 0.4 | Potato, burnt nutty, roasted, cereal, earthy |
| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, somewhat "grassy" |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) notes |
| 2-Ethyl-3,6-dimethylpyrazine | 0.4 | Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut) notes |
Data compiled from available literature.[6]
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate and reproducible sensory analysis of this compound.
Protocol 1: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound.
Materials:
-
High-purity this compound
-
Odor-free, tasteless solvent (e.g., mineral oil for aroma, deionized water for taste)
-
Reference standards for aroma attributes (e.g., roasted almonds, cocoa powder)
-
Glass sniffing jars with lids
-
Taste sample cups
-
Palate cleansers (e.g., unsalted crackers, deionized water)
-
Sensory software for data acquisition
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, ability to verbalize perceptions, and availability.
-
Conduct training sessions to familiarize panelists with the QDA methodology and the specific sensory attributes of pyrazines.
-
Develop a consensus-based lexicon of descriptive terms for the aroma and taste of this compound using reference standards.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in the chosen solvent to represent a range of intensities for each attribute.
-
For aroma analysis, present samples in coded, capped sniffing jars.
-
For taste analysis, present samples in coded cups.
-
-
Evaluation:
-
Panelists individually evaluate the samples in a controlled sensory laboratory environment.
-
Each panelist rates the intensity of each descriptive attribute on a continuous line scale (e.g., 0 = not perceived, 100 = extremely intense).
-
A randomized presentation order should be used to minimize carry-over effects.
-
Panelists should cleanse their palates between samples.
-
-
Data Analysis:
-
Collect and analyze the data using appropriate statistical software.
-
Use analysis of variance (ANOVA) to determine significant differences in attribute intensities between samples.
-
Visualize the results using spider plots or bar charts to represent the sensory profile of this compound.
-
Protocol 2: Determination of Odor/Taste Threshold
Objective: To determine the detection and recognition thresholds of this compound in a specific medium.
Method: ASTM E679-04 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits (3-Alternative Forced Choice - 3-AFC).
Materials:
-
High-purity this compound
-
Chosen medium (e.g., deionized water, refined vegetable oil)
-
Glassware for serial dilutions
-
Coded sniffing bottles or tasting cups
Procedure:
-
Panelist Selection and Training:
-
Select a panel of 15-20 individuals who have been screened for their sensory acuity.
-
Familiarize panelists with the 3-AFC test procedure.
-
-
Sample Preparation:
-
Prepare a series of ascending concentrations of this compound in the chosen medium, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).
-
For each concentration step, prepare a set of three samples: two blanks (medium only) and one containing the pyrazine at that concentration.
-
-
Evaluation:
-
Present the sets of three samples to each panelist in a randomized order.
-
Instruct panelists to identify the "odd" sample in each set.
-
Continue presenting sets of increasing concentration until the panelist correctly identifies the odd sample in several consecutive sets.
-
-
Data Analysis:
-
The individual detection threshold is calculated as the geometric mean of the concentration of the last incorrect guess and the first correct guess.
-
The group threshold is the geometric mean of the individual thresholds.
-
The recognition threshold can be determined similarly by asking panelists to describe the sensation of the correctly identified odd sample.
-
Visualizations
Olfactory Signal Transduction Pathway
The perception of this compound, like other odorants, is initiated by the binding of the molecule to olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to the generation of a nerve impulse that is transmitted to the brain.
Caption: Olfactory signal transduction pathway for pyrazines.
Experimental Workflow for Quantitative Descriptive Analysis (QDA)
The QDA workflow provides a systematic approach to characterizing the sensory profile of a substance.
Caption: Workflow for Quantitative Descriptive Analysis.
References
- 1. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Food safety and quality: details [fao.org]
- 3. CAS 15707-34-3: 2,3-Dimethyl-5-ethylpyrazine | CymitQuimica [cymitquimica.com]
- 4. Showing Compound this compound (FDB000923) - FooDB [foodb.ca]
- 5. This compound analytical standard 15707-34-3 [sigmaaldrich.com]
- 6. Pyrazines [leffingwell.com]
Application Notes and Protocols for Isotope Dilution Assay of 5-Ethyl-2,3-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Ethyl-2,3-dimethylpyrazine using a stable isotope dilution assay (SIDA). This method offers high accuracy and precision, making it suitable for various matrices, including food products, biological samples, and environmental extracts.
Introduction
This compound is a key aroma and flavor compound found in a variety of roasted, cooked, and fermented foods. Its quantification is crucial for quality control in the food and beverage industry, as well as for flavor and aroma research. Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of volatile and semi-volatile compounds. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard. The isotopically labeled standard exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly during sample preparation, extraction, and analysis, thereby correcting for matrix effects and variations in instrument response.
Key Experimental Protocols
Synthesis of Isotopically Labeled Internal Standard
Proposed Synthesis of 5-(Ethyl-d5)-2,3-dimethylpyrazine:
-
Chlorination of the Precursor: 2,3-Dimethylpyrazine can be chlorinated to introduce a reactive site.
-
Grignard Reaction: A deuterated Grignard reagent, such as ethyl-d5-magnesium bromide (C2D5MgBr), is then reacted with the chlorinated 2,3-dimethylpyrazine to introduce the deuterated ethyl group.
-
Purification: The final product is purified using column chromatography to ensure high purity for use as an internal standard.
Sample Preparation
The choice of sample preparation technique will depend on the matrix. Below are two common methods for extracting pyrazines from solid and liquid samples.
Protocol 2.1: Solvent Extraction for Solid Matrices (e.g., Coffee, Cocoa)
-
Homogenization: Grind the solid sample to a fine, uniform powder.
-
Spiking: Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube. Add a known amount of the deuterated internal standard solution.
-
Extraction: Add a suitable solvent, such as dichloromethane or a mixture of dichloromethane and methanol. Vortex or sonicate the sample to ensure thorough extraction.
-
Separation: Centrifuge the sample to pellet the solid material.
-
Concentration: Carefully transfer the solvent layer to a clean vial and concentrate it under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.
-
Analysis: Transfer the concentrated extract to a GC-MS or LC-MS/MS vial for analysis.
Protocol 2.2: Liquid-Liquid Extraction for Liquid Matrices (e.g., Beverages, Biological Fluids)
-
Spiking: To a known volume of the liquid sample (e.g., 5-10 mL), add a precise amount of the deuterated internal standard solution.
-
Extraction: Add an immiscible organic solvent, such as dichloromethane, and vortex vigorously for 2-5 minutes.
-
Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer. Repeat the extraction process 2-3 times for quantitative recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS and LC-MS/MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for the analysis of this compound.
Protocol 3.1: GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: Splitless injection is recommended for trace analysis.
-
Oven Program: An optimized temperature program is crucial for the separation of the analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. Monitor at least two characteristic ions for both the native analyte and the deuterated internal standard.
-
Protocol 3.2: LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, providing excellent selectivity.
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables. The following tables provide examples of how to present calibration data and sample analysis results.
Table 1: GC-MS SIM and LC-MS/MS MRM Parameters
| Compound | Method | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | GC-MS (SIM) | 136.1 | 121.1 | - | - |
| 5-(Ethyl-d5)-2,3-dimethylpyrazine | GC-MS (SIM) | 141.1 | 126.1 | - | - |
| This compound | LC-MS/MS (MRM) | 137.1 | 94.1 | 100 | 20 |
| 5-(Ethyl-d5)-2,3-dimethylpyrazine | LC-MS/MS (MRM) | 142.1 | 99.1 | 100 | 20 |
Table 2: Calibration Curve Data
| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1 | 1,520 | 15,100 | 0.101 |
| 2 | 5 | 7,650 | 15,250 | 0.502 |
| 3 | 10 | 15,300 | 15,180 | 1.008 |
| 4 | 50 | 75,800 | 15,210 | 4.984 |
| 5 | 100 | 151,500 | 15,150 | 10.000 |
| Linearity (R²) | 0.9998 |
Table 3: Quantitative Results in Food Samples
| Sample ID | Matrix | Concentration (ng/g) | Standard Deviation (n=3) | % RSD |
| Coffee A | Roasted Coffee Beans | 85.2 | 4.3 | 5.0 |
| Coffee B | Roasted Coffee Beans | 121.7 | 6.1 | 5.0 |
| Cocoa Powder C | Cocoa Powder | 45.6 | 2.5 | 5.5 |
| Peanut Butter D | Peanut Butter | 15.3 | 1.1 | 7.2 |
Visualizations
Caption: Experimental workflow for the isotope dilution assay.
Caption: Formation of pyrazines via the Maillard reaction.
References
Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Pyrazines
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed methodologies for the separation and quantification of pyrazines using High-Performance Liquid Chromatography (HPLC). Pyrazines are a class of heterocyclic aromatic compounds significant in the pharmaceutical, food, and flavor industries for their diverse biological activities and sensory properties. The following protocols offer robust and reliable methods for the analysis of various pyrazine compounds in different matrices.
Reversed-Phase HPLC for General Pyrazine Separation
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of a broad range of pyrazine derivatives. The separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.
Experimental Protocol
a) Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.[1]
-
Commonly used columns include C18 stationary phases for stability-indicating methods or specialized reverse-phase columns like Newcrom R1 for specific applications.[1][2]
b) Mobile Phase and Reagents:
-
The mobile phase typically consists of a mixture of acetonitrile (HPLC grade) and water (deionized).[2][3]
-
An acid modifier such as phosphoric acid or formic acid is often added to the mobile phase to improve peak shape and resolution.[2][3] For mass spectrometry (MS) compatible methods, formic acid is preferred over phosphoric acid.[2][3]
c) Chromatographic Conditions:
-
Isocratic Elution: A constant mobile phase composition is used throughout the run. For example, a mixture of acetonitrile and water can be employed for the separation of simple pyrazine mixtures.[1]
-
Gradient Elution: The composition of the mobile phase is varied over time to separate more complex mixtures with a wide range of polarities.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducibility.[6]
-
Detection: UV detection is commonly performed at a wavelength where pyrazines exhibit strong absorbance, such as 270 nm or 280 nm.[4][5]
d) Sample Preparation:
-
Liquid-Liquid Extraction (LLE): This technique is used to extract pyrazines from aqueous samples. The sample is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether), and after vigorous mixing and centrifugation, the organic layer containing the pyrazines is collected, evaporated, and the residue is reconstituted in the mobile phase.[7][8]
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration. A C18 SPE cartridge is conditioned, the sample is loaded, washed, and then the pyrazines are eluted with an appropriate solvent.[8]
Quantitative Data Summary
| Analyte | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| 2-Hydroxy-5-methylpyrazine | C18 | Phosphate buffer and acetonitrile | UV | - | [1] |
| Pyrazine, (1-methylethyl)- | Newcrom R1 | Acetonitrile, water, and phosphoric acid | UV/MS | - | [2] |
| 8 Pyrazine compounds in Baijiu | Phenomenex Gemini C6-Phenyl | Acetonitrile and 0.1% aqueous phosphoric acid (gradient) | Fluorescence (Ex: 280 nm, Em: 348 nm) | 0.05-0.24 µg/mL | [5] |
| Pymetrozine | C18 | Acetonitrile and 0.020 mol L-1 ammonium acetate buffer (10:90, v/v) | UV (299 nm) | 0.005 µg/mL | [9] |
| 16 Pyrazines in Soy Sauce Aroma Baijiu | - | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient) | MS/MS | - | [6] |
Chiral Separation of Pyrazine Isomers
The separation of chiral pyrazine isomers is crucial in the pharmaceutical industry as different enantiomers can exhibit different pharmacological activities. Polysaccharide-based chiral stationary phases are often employed for this purpose.
Experimental Protocol
a) Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A polysaccharide-based chiral stationary phase column, such as Chiralpak AD-H (amylose tris-(3,5-dimethylphenyl-carbamate)), is effective for separating non-chiral regio-isomers as well as enantiomers.[10][11]
b) Mobile Phase:
-
A non-polar mobile phase consisting of hexane/isopropanol or cyclohexane/isopropanol is commonly used.[10][11] The ratio of the solvents is critical for achieving baseline separation. For example, a ratio of 99:1 (v/v) or 99.5:0.5 (v/v) of cyclohexane/isopropanol has been shown to be effective.[10]
c) Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: UV detection at an appropriate wavelength.
Quantitative Data Summary
| Analyte | Column | Mobile Phase | Key Finding | Reference |
| 2-Ethyl-6-methylpyrazine and 2-Ethyl-5-methylpyrazine (regio-isomers) | Chiralpak AD-H | Cyclohexane/isopropanol (99:1, v/v) | Baseline separation of regio-isomers was achieved. | [10][11] |
Mixed-Mode Chromatography for Enhanced Selectivity
Mixed-mode chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase, offering unique selectivity for separating structurally similar pyrazine compounds that are difficult to resolve by RP-HPLC alone.[3]
Experimental Protocol
a) Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
Mixed-mode columns such as Primesep A, which has both reversed-phase and strong acidic ion-pairing groups.[3]
b) Mobile Phase:
-
A mixture of acetonitrile and water with an acidic buffer, such as sulfuric acid, is used.[3]
c) Chromatographic Conditions:
-
Isocratic Elution: The method is typically isocratic.
-
Detection: UV detection at a wavelength such as 275 nm.[3]
Quantitative Data Summary
| Analyte | Column | Mobile Phase | Detection | Reference |
| Pyrazine, 2-Aminopyrazine, Pyrazinamide | Primesep A | Acetonitrile, water, and sulfuric acid | UV (275 nm) | [3] |
| Pyrazine, 2-Aminopyrazine | SHARC 1 | Acetonitrile, water, and formic acid | UV (270 nm) | [4] |
Visualizations
Caption: Experimental workflow for pyrazine analysis by HPLC.
Caption: Decision tree for HPLC method selection for pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Pyrazine | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Rapid determination of 8 pyrazine compounds in Baijiu by HPLC [manu61.magtech.com.cn]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and standardized protocols for the extraction of pyrazine compounds from various matrices using Solid-Phase Microextraction (SPME). Pyrazines are a critical class of volatile and semi-volatile compounds that contribute significantly to the aroma and flavor profiles of food, beverages, and other consumer products. They are also relevant in pharmaceutical and drug development contexts where off-flavor or aroma can be indicative of product stability and degradation pathways. SPME offers a simple, solvent-free, and sensitive method for the extraction and concentration of these analytes prior to chromatographic analysis.
Introduction to SPME for Pyrazine Analysis
Solid-Phase Microextraction (SPME) is a widely used sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. For pyrazine analysis, Headspace SPME (HS-SPME) is the most common approach. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile and semi-volatile pyrazines partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, often coupled with a mass spectrometer (MS) for identification and quantification.
The choice of SPME fiber coating is critical and depends on the polarity and volatility of the target pyrazines. Combination coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often preferred due to their broad applicability for a wide range of volatile and semi-volatile compounds.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative performance of SPME methods for pyrazine analysis as reported in various studies. These values can be used as a benchmark for method development and validation.
Table 1: Method Detection and Quantification Limits for Pyrazines in Edible Oil [3]
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantitation (LOQ) (ng/g) |
| 2-Methylpyrazine | 10 | 30 |
| 2,5-Dimethylpyrazine | 8 | 25 |
| 2,6-Dimethylpyrazine | 12 | 35 |
| 2-Ethylpyrazine | 6 | 20 |
| 2,3-Dimethylpyrazine | 15 | 45 |
Table 2: Method Performance for Pyrazines in Perilla Seed Oil [4][5]
| Parameter | Value Range |
| Limit of Detection (LOD) | 0.07–22.22 ng/g |
| Intra-day Precision (RSD) | < 9.49% |
| Inter-day Precision (RSD) | < 9.76% |
| Mean Recovery | 94.6–107.92% |
Table 3: Method Performance for Pyrazines in Rapeseed Oil using MHS-SPME-arrow [6]
| Parameter | Value Range |
| Limit of Detection (LOD) | 2–60 ng/g |
| Limit of Quantitation (LOQ) | 6–180 ng/g |
| Intra- and Inter-day Precision (RSD) | < 16% |
| Mean Recovery | 91.6–109.2% |
Experimental Protocols
This section provides a generalized protocol for the HS-SPME of pyrazines. Specific parameters may need to be optimized depending on the sample matrix and target analytes.
Materials and Reagents
-
SPME Fiber Assembly: A fiber holder and a suitable fiber coating. A common choice for pyrazines is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber.[1][2]
-
Vials and Caps: 10 mL or 20 mL headspace vials with PTFE/silicone septa.
-
Heating and Agitation: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.
-
Internal Standard (IS): A deuterated pyrazine analog, such as 2,6-Dimethylpyrazine-d6, is recommended for accurate quantification to compensate for matrix effects and variations in fiber performance.[3]
-
Sodium Chloride (NaCl): To increase the ionic strength of aqueous samples and promote the partitioning of pyrazines into the headspace.
-
Sample Matrix: The material to be analyzed (e.g., edible oil, coffee, beer, pharmaceutical formulation).
Sample Preparation
The sample preparation procedure will vary depending on the matrix.
-
Liquid Samples (e.g., beer, brewed coffee):
-
Solid and Semi-Solid Samples (e.g., peanut butter, yeast extract):
-
Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
For some solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.
-
Spike with the internal standard if required.
-
Immediately seal the vial.
-
Headspace SPME Procedure
-
Equilibration/Incubation: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C).[3][6] Allow the sample to equilibrate for a set time (e.g., 15-20 minutes) with agitation to facilitate the release of pyrazines into the headspace.[6][7]
-
Extraction: After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-50 minutes) at a controlled temperature.[6][7] It is crucial that the fiber does not touch the sample matrix.
-
Desorption: Retract the fiber into the needle and immediately transfer it to the heated injection port of the gas chromatograph. Desorb the analytes for a specified time (e.g., 1-5 minutes) at a high temperature (e.g., 250-270°C) in splitless mode.[3][8]
GC-MS Analysis
The following are typical GC-MS parameters for pyrazine analysis. These should be optimized for the specific instrument and column used.
-
GC Column: A mid-polar column such as a DB-WAX or ZB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[3][9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Identification: Compare mass spectra with a reference library (e.g., NIST, Wiley).
-
Visualized Workflow
The following diagram illustrates the general workflow for the HS-SPME of pyrazines followed by GC-MS analysis.
Caption: HS-SPME-GC-MS Workflow for Pyrazine Analysis.
This detailed application note provides a comprehensive guide for the extraction and analysis of pyrazines using SPME. By following these protocols and utilizing the provided quantitative data as a reference, researchers can develop and validate robust and sensitive methods for the characterization of these important flavor and aroma compounds.
References
- 1. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - ProQuest [proquest.com]
- 8. ピーナッツバター中におけるピラジンのGC分析 [sigmaaldrich.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-2,3-dimethylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 5-Ethyl-2,3-dimethylpyrazine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?
Answer:
Low yields in the synthesis of this compound can be attributed to several factors. The most common synthesis route involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by an oxidation step. Key areas to investigate include:
-
Purity of Reactants: Impurities in the starting materials, such as 2,3-butanedione (diacetyl) and 1,2-diaminobutane, can lead to the formation of unwanted side products, consuming the reactants and lowering the yield of the desired pyrazine.
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, solvent, and the presence of catalysts. Each of these parameters must be optimized to favor the formation of this compound.
-
Incomplete Oxidation: The initial condensation reaction forms a dihydropyrazine intermediate, which must be oxidized to the final aromatic pyrazine. Incomplete oxidation will result in a mixture of the dihydropyrazine and the final product, thus reducing the isolated yield of this compound.[1]
-
Side Reactions: The formation of isomers and other pyrazine derivatives can be a significant cause of low yield. For instance, if the starting diamine is not regiochemically pure, a mixture of pyrazine isomers can be formed.
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. The most probable side products in the synthesis of this compound include:
-
Positional Isomers: If the substitution pattern of the diamine allows, different condensation products can form.
-
Over-alkylation or Under-alkylation Products: In syntheses involving alkylation steps, multiple alkyl groups may be added, or the reaction may not go to completion.
-
Products from Self-Condensation of Reactants: The starting materials themselves might react to form undesired oligomers or other condensation products.
To minimize side product formation, consider the following strategies:
-
Control of Stoichiometry: Use a precise molar ratio of reactants to avoid an excess of one component that could lead to side reactions.
-
Temperature Control: Gradual heating and maintaining a stable reaction temperature can prevent the formation of undesired byproducts that may be favored at higher temperatures.
-
Choice of Catalyst: Employing a selective catalyst can help direct the reaction towards the desired product.
Question 3: I am struggling with the purification of this compound from the crude reaction mixture. What are the recommended purification methods?
Answer:
Effective purification is crucial for obtaining high-purity this compound. A multi-step approach is often necessary:
-
Liquid-Liquid Extraction: After the reaction, the crude mixture can be worked up by extraction with an organic solvent like ethyl acetate. The pH of the aqueous layer should be adjusted to ensure the pyrazine, which is basic, is in its free base form and readily extracted into the organic phase.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the target compound from impurities. A solvent system with a gradient of polarity, such as hexane-ethyl acetate, is commonly used.
-
Distillation: As this compound is a liquid at room temperature, fractional distillation under reduced pressure can be an effective final purification step to remove non-volatile impurities and separate it from other volatile components with different boiling points.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation of a 1,2-dicarbonyl compound, such as 2,3-butanedione (diacetyl), with a 1,2-diamine, like 1,2-diaminobutane. This reaction is typically followed by an in-situ or subsequent oxidation step to form the aromatic pyrazine ring.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the tracking of the consumption of starting materials and the formation of the product and any side products.
Q3: What is the role of the oxidizing agent in the synthesis?
A3: The oxidizing agent is essential for converting the initially formed dihydropyrazine intermediate into the stable, aromatic this compound. Common oxidizing agents include air (oxygen), or chemical oxidants like manganese dioxide (MnO2) or hydrogen peroxide.
Q4: Can I improve the yield by changing the solvent?
A4: Yes, the choice of solvent can significantly impact the reaction yield. Solvents like ethanol, methanol, or toluene are often used. It is recommended to perform small-scale screening experiments with different solvents to identify the optimal one for your specific reaction conditions.
Data Presentation
Table 1: Comparison of Synthetic Methods for Alkylpyrazines
| Synthesis Method | Starting Materials | Reagents/Catalysts | Typical Yield | Reference |
| Alkylation of a Dihydropyrazine | 2,3-dimethyl-5,6-dihydropyrazine, Acetaldehyde | Sodium Ethoxide in Ethanol | High | Shibamoto et al., 1980 |
| Minisci-type Reaction | 2,5-dimethylpyrazine, Propionaldehyde | FeSO₄·7H₂O, H₂SO₄, H₂O₂ | >90% (for 2-ethyl-3,6-dimethylpyrazine) | CN105237486B |
Experimental Protocols
Method 1: Synthesis of this compound via Alkylation of a Dihydropyrazine
This protocol is adapted from the work of Shibamoto et al. (1980) for the synthesis of 5-substituted 2,3-dimethylpyrazines.
Materials:
-
2,3-dimethyl-5,6-dihydropyrazine
-
Acetaldehyde
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve 2,3-dimethyl-5,6-dihydropyrazine in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a solution of sodium ethoxide in ethanol to the flask.
-
Cool the mixture to 0°C and add acetaldehyde dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Adjust the pH of the reaction mixture to 1-2 with 6N HCl.
-
Concentrate the solution under reduced pressure.
-
Add ethyl acetate to the residue and adjust the pH to 8 with a 50% NaOH solution.
-
Separate the ethyl acetate layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Method 2: Synthesis of an Isomeric Ethyl-dimethylpyrazine via Minisci-type Reaction
The following protocol for the synthesis of 2-ethyl-3,6-dimethylpyrazine is based on a patented method and can be adapted for optimization studies.
Materials:
-
2,5-dimethylpyrazine
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Propionaldehyde
-
Ethyl acetate
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
In a reaction flask, add 2,5-dimethylpyrazine and FeSO₄·7H₂O, followed by water.
-
Stir the mixture in an ice bath.
-
Slowly add concentrated H₂SO₄, maintaining the temperature below 60°C.
-
Add H₂O₂ dropwise, again keeping the temperature below 60°C.
-
Add a portion of propionaldehyde and slowly raise the temperature to 50-60°C.
-
Add the remaining propionaldehyde in portions over several hours while maintaining the reaction temperature. The total reaction time is approximately 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and extract with ethyl acetate.
-
Adjust the pH of the aqueous phase to approximately 8 with 20% NaOH.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate = 20:1) to yield 2-ethyl-3,6-dimethylpyrazine.
Mandatory Visualization
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
Technical Support Center: Purification of Alkylpyrazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of alkylpyrazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the purification of alkylpyrazines, offering insights and practical solutions in a question-and-answer format.
Section 1: Preliminary Purification & Crude Material Handling
Q1: My crude alkylpyrazine product is a dark, viscous oil. What is the best initial purification step?
A1: A dark and oily appearance often suggests the presence of polymeric byproducts and other colored impurities. Before proceeding with high-resolution purification techniques like chromatography or recrystallization, an initial work-up using liquid-liquid extraction (LLE) is highly recommended. This will help remove a significant portion of the impurities and improve the efficiency of subsequent purification steps.
Q2: How do I perform an effective liquid-liquid extraction for a crude alkylpyrazine sample?
A2: A standard LLE protocol for a moderately polar compound like an alkylpyrazine would involve:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash:
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Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic impurities.
-
Follow with a wash using a saturated sodium chloride solution (brine) to remove the majority of water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the partially purified product.
Q3: My synthesis of an alkylpyrazine is suspected to have imidazole byproducts. How can I remove them?
A3: Imidazole byproducts are a common issue in some alkylpyrazine syntheses. Passing an organic extract of your crude product through a short column of silica gel is an effective method for their removal. Silica gel will retain the more polar imidazole impurities, allowing the less polar alkylpyrazine to be eluted.[1] A solvent system like 90:10 hexane/ethyl acetate has been shown to be effective for this purpose.[2] Distillation can also be employed to separate volatile pyrazines from non-volatile imidazoles.[1]
Section 2: Column Chromatography
Q4: I'm trying to purify my alkylpyrazine using silica gel column chromatography, but I'm getting poor separation and significant streaking of the compound.
A4: This is a frequent challenge when purifying basic compounds like alkylpyrazines on standard silica gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor elution. Here are several strategies to overcome this:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use of Alternative Stationary Phases:
-
Neutral or Basic Alumina: These are less acidic than silica gel and can provide better separation for basic compounds.
-
Deactivated Silica Gel: You can prepare this by adding a small amount of water to the silica gel, which reduces the strong interactions.
-
Reverse-Phase Chromatography: For more polar alkylpyrazines, reverse-phase chromatography using a C18-bonded silica column can be very effective.[1] A common mobile phase for this is a gradient of acetonitrile or methanol in water.[1]
-
Section 3: Recrystallization
Q5: My alkylpyrazine is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often caused by the solution being too supersaturated or cooling too rapidly. To resolve this:
-
Re-dissolve: Reheat the solution to dissolve the oil.
-
Adjust Solvent Composition:
-
If using a single solvent, add a small amount of additional hot solvent to decrease saturation.
-
If using a mixed-solvent system, add a small amount of the "good" solvent (in which the compound is more soluble).
-
-
Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation over crystal formation.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the air-solvent interface with a glass rod or adding a seed crystal of the pure compound.
Q6: My recovery yield from recrystallization is very low. How can I improve it?
A6: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), your product can crystallize on the filter paper. To prevent this, ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize the formation of crystals.
-
Improper solvent choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.
Section 4: Fractional Distillation
Q7: I'm having difficulty separating alkylpyrazine isomers with very close boiling points using fractional distillation.
A7: Separating isomers with similar boiling points is a significant challenge in fractional distillation. Here are some key considerations for improving separation efficiency:
-
Use an Efficient Fractionating Column: Employ a column with a large surface area, such as a Vigreux column or one packed with Raschig rings or metal sponges. This increases the number of theoretical plates, which is crucial for separating components with close boiling points.
-
Slow and Steady Distillation Rate: A slow distillation rate (e.g., 1-2 drops per second of distillate) allows for proper equilibrium to be established on each theoretical plate, leading to better separation.
-
Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.
-
Azeotropic Distillation: In some cases, adding a codistillation agent that forms a lower-boiling azeotrope with one of the components can facilitate separation.
Data Presentation: Purification Efficiency of Alkylpyrazines
The following table summarizes typical purity levels and recovery yields for various alkylpyrazine purification techniques. Note that these values can vary depending on the specific alkylpyrazine, the nature and amount of impurities, and the optimization of the experimental conditions.
| Purification Technique | Target Alkylpyrazine | Typical Purity | Typical Recovery Yield | Key Considerations |
| Fractional Distillation | 2,5-Dimethylpyrazine | >98% | 60-85% | Effective for removing non-volatile impurities and some isomers. Requires a significant difference in boiling points for high efficiency. |
| Recrystallization | 2,5-Dimethylpyrazine | >99% | 70-90% | Can yield very high purity product. Solvent selection is critical and can be time-consuming. |
| Silica Gel Chromatography | 2,5-Dimethylpyrazine | 95-99% | 50-80% | Good for separating compounds with different polarities. Strong interactions with silica can be an issue. |
| Preparative HPLC | 2-Ethyl-5/6-methylpyrazine | High Purity (Isomer Separation) | Not specified | Effective for separating regio-isomers. Chiral stationary phases can be used. |
| Recrystallization | Acetylpyrazine-d3 | High Purity | Not specified | Ethanol is a suitable solvent. |
Experimental Protocols
Protocol 1: Purification of 2,5-Dimethylpyrazine by Recrystallization (Mixed-Solvent System)
-
Solvent Selection: A common mixed-solvent system for 2,5-dimethylpyrazine is ethanol ("good" solvent) and water ("poor" solvent).
-
Dissolution: Place the crude 2,5-dimethylpyrazine in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethanol and water.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification of Alkylpyrazines by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude alkylpyrazine in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient for alkylpyrazines is 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Preparative HPLC Separation of 2-Ethyl-5-methylpyrazine and 2-Ethyl-6-methylpyrazine[3]
-
Column: Chiralpak AD-H
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 99:1 v/v). The separation efficiency increases with a lower ratio of isopropanol.
-
Flow Rate: 1 mL/min
-
Detection: UV
-
Procedure: Inject the mixture of isomers onto the column and collect the separated peaks. The purity of the collected fractions should be confirmed by analytical HPLC.
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in Pyrazine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in pyrazine quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact pyrazine quantification?
A1: Matrix effects are the alteration of an analyte's signal response caused by co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[1]
-
In Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with Electrospray Ionization (ESI), matrix components can compete with pyrazine analytes for ionization, often leading to signal suppression.[1]
-
In Gas Chromatography-Mass Spectrometry (GC-MS) , non-volatile matrix components can accumulate in the injector port, creating active sites that can interact with pyrazines, or they can coat the injector port, leading to a phenomenon known as the "matrix-induced enhancement effect," which protects the analytes from degradation and enhances the signal.[1][2]
Q2: How can I determine if my pyrazine analysis is being affected by matrix effects?
A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration).[1] A significant difference between the slopes indicates the presence of matrix effects.[1] Another approach is the post-extraction spike method, where a known amount of a pyrazine standard is added to a blank matrix extract, and the response is compared to the same standard in a pure solvent.[1] The matrix effect (ME) can be calculated using the following formula:
ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[1]
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized as follows:
-
Sample Preparation: Employing techniques to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the separation of pyrazines from matrix components.
-
Sample Dilution: Reducing the concentration of matrix components.
-
Calibration Strategies: Using methods that compensate for matrix effects, such as matrix-matched calibration, standard addition, or the use of internal standards.
Troubleshooting Guides
This section addresses specific issues you might encounter during your pyrazine quantification experiments.
GC-MS Troubleshooting
Problem: Poor peak shape (tailing, fronting, or split peaks) for pyrazines.
-
Possible Cause 1: Active Sites in the GC System. Basic pyrazine compounds can interact with acidic silanol groups on the surface of the inlet liner or the GC column, causing peak tailing.[3]
-
Possible Cause 2: Column Overload. Injecting too much of a concentrated sample can lead to peak fronting.[4]
-
Possible Cause 3: Improper Column Installation or Injection Technique. This can lead to split peaks.[4]
Problem: Low or no pyrazine peaks in the chromatogram.
-
Possible Cause 1: Inefficient Extraction. The chosen sample preparation method may not be effectively extracting the pyrazines from the matrix.
-
Possible Cause 2: Analyte Loss During Sample Preparation.
-
Solution: Ensure all sample preparation steps are optimized to prevent loss of volatile pyrazines. Minimize sample exposure to the atmosphere and avoid excessive heating where not required for extraction.
-
LC-MS/MS Troubleshooting
Problem: Inconsistent signal or significant ion suppression.
-
Possible Cause 1: Co-elution with Matrix Components. Interfering compounds from the matrix are co-eluting with the pyrazines and suppressing their ionization.
-
Solution: Optimize the chromatographic gradient to improve the separation of pyrazines from the matrix. A shallower gradient can often improve resolution.[9] Consider using a different column chemistry.
-
-
Possible Cause 2: Contamination of the Ion Source.
-
Solution: Regularly clean the ion source components as per the manufacturer's instructions. Using a divert valve to direct the flow to waste during the initial and final stages of the chromatographic run can help reduce contamination of the mass spectrometer.[10]
-
-
Possible Cause 3: Inappropriate Mobile Phase. Non-volatile buffers or additives in the mobile phase can lead to ion suppression and source contamination.[11]
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (e.g., SPE, LLE) | Physically removes interfering matrix components before analysis. | Cleaner extracts, reduced instrument contamination, potentially lower matrix effects. | Can be time-consuming, may lead to analyte loss, and can be costly.[1] |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple and often effective for reducing matrix effects. | Raises the limit of quantitation (LOQ), may not be suitable for trace analysis.[1] |
| Matrix-Matched Calibration | Uses calibration standards prepared in a blank matrix to mimic the sample's matrix effects. | Can effectively compensate for matrix effects. | Requires a representative blank matrix for each sample type, which may not always be available.[1] |
| Standard Addition | Known amounts of the analyte are added to the sample to create a calibration curve within the sample itself. | Compensates for both matrix effects and analyte recovery losses.[10] | Time-consuming and requires a larger sample volume.[10] |
| Stable Isotope Dilution Analysis (SIDA) | Uses a stable isotope-labeled version of the analyte as an internal standard. | Considered the "gold standard" for accuracy and precision as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[12] | Can be expensive due to the cost of labeled standards.[13] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines
This protocol is suitable for extracting volatile pyrazines from solid or liquid matrices like coffee or beer.[1]
-
Sample Preparation:
-
For solid samples (e.g., ground coffee), weigh 2 g of the sample into a 20 mL headspace vial.[3]
-
For liquid samples, pipette a known volume (e.g., 5-10 mL) into a headspace vial.
-
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine) to the vial.[3]
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile pyrazines to partition into the headspace.[3]
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.[3]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.[1] Start the GC-MS analysis.
Protocol 2: Stable Isotope Dilution Analysis (SIDA) for Pyrazine Quantification
This protocol outlines the general steps for using a stable isotope-labeled internal standard.
-
Standard Preparation: Prepare a stock solution of the native pyrazine standard and a separate stock solution of the deuterated internal standard (e.g., 2,6-Dimethylpyrazine-d6).[4]
-
Calibration Standards: Create a series of calibration standards containing a constant concentration of the deuterated internal standard and varying concentrations of the native pyrazine.[4]
-
Sample Preparation: To a known amount of your sample, add the same constant concentration of the deuterated internal standard as used in the calibration standards.
-
Extraction: Perform the sample extraction using an appropriate method (e.g., SPME, LLE).
-
Analysis: Analyze the calibration standards and the samples by GC-MS or LC-MS/MS.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the native pyrazine to the peak area of the internal standard against the concentration of the native pyrazine. Use this curve to determine the concentration of the pyrazine in your samples.[4]
Protocol 3: Standard Addition Method
This protocol describes how to perform standard addition when a blank matrix is unavailable.[1]
-
Initial Analysis: Analyze the sample to get an approximate concentration of the target pyrazine.[1]
-
Prepare Aliquots: Divide the sample extract into at least four equal aliquots.[1]
-
Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of the pyrazine standard. A good starting point is to add 0.5x, 1.0x, and 1.5x the estimated amount of the pyrazine in the sample aliquot.[1]
-
Analysis: Analyze all the spiked and unspiked aliquots.
-
Calibration Curve: Construct a calibration curve by plotting the measured instrument response (e.g., peak area) against the concentration of the added standard.
-
Determination: Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept represents the concentration of the pyrazine in the original, unspiked sample.[1]
Visualizations
Caption: A generalized experimental workflow for pyrazine quantification.
Caption: A decision tree for troubleshooting peak tailing in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. myadlm.org [myadlm.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 5-Ethyl-2,3-dimethylpyrazine
Technical Support Center: 5-Ethyl-2,3-dimethylpyrazine
This technical support guide provides detailed information on the mass spectrometry fragmentation pattern of this compound, along with troubleshooting advice and experimental protocols for researchers and scientists.
Frequently Asked Questions (FAQs)
Q1: What is the chemical formula and expected molecular ion (M+) peak for this compound?
A1: The chemical formula for this compound is C₈H₁₂N₂.[1][2] The molecular weight is approximately 136.20 g/mol .[2] In a mass spectrum, the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) of 136. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with this observation.
Q2: What is the primary fragmentation pathway for this compound in Electron Ionization (EI) mass spectrometry?
A2: The most prominent fragmentation pathway involves a benzylic-type cleavage. This is the cleavage of the carbon-carbon bond that is beta (β) to the pyrazine ring within the ethyl substituent. This process results in the loss of a methyl radical (•CH₃), which has a mass of 15 Da.
Q3: What are the major fragment ions that I should expect to see in the mass spectrum?
A3: You should expect to see two main peaks:
-
m/z 136 (Molecular Ion, M⁺): This peak represents the intact molecule after losing one electron.
-
m/z 121 ([M-15]⁺): This is the result of the M⁺ ion losing a methyl radical (•CH₃). This fragment is highly stabilized by resonance with the pyrazine ring, and it is very likely to be the base peak (the most abundant ion) in the spectrum.
Q4: Why is the fragment at m/z 121 so abundant?
A4: The high abundance of the ion at m/z 121 is due to the stability of the resulting cation. The cleavage of the C-C bond beta to the aromatic pyrazine ring forms a secondary carbocation that is resonance-stabilized.[3] This favorable and stable structure means it is readily formed during fragmentation, leading to a high signal intensity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No molecular ion peak (m/z 136) is observed. | The molecular ion is unstable under standard EI conditions (70 eV) and has completely fragmented. | 1. Lower the ionization energy in the EI source (e.g., to 20-30 eV) to reduce fragmentation, although this will also lower overall sensitivity. 2. If available, use a softer ionization technique, such as Chemical Ionization (CI), which typically yields a more prominent molecular ion. |
| The observed base peak is not at m/z 121. | 1. The sample may be an isomer (e.g., 2-Ethyl-3,5-dimethylpyrazine), which could have a different fragmentation pattern.[4][5] 2. The sample may be impure. 3. In-source thermal degradation occurred before ionization. | 1. Confirm the structure and purity of your analyte using an orthogonal technique like NMR spectroscopy. 2. Lower the temperatures of the GC inlet and MS ion source to minimize potential thermal breakdown of the analyte. |
| Spectrum shows significant peaks at m/z 107 or below. | This indicates further or alternative fragmentation pathways are occurring, such as the loss of the entire ethyl group (•C₂H₅, 29 Da) or ring cleavage. | While less favorable, loss of an ethyl radical to form an ion at m/z 107 is possible. Other smaller fragments can arise from the breakdown of the pyrazine ring itself, often involving the loss of neutral molecules like HCN (27 Da). Analyze these fragments to confirm they are consistent with the parent structure. |
| Poor signal-to-noise ratio. | 1. The sample concentration is too low. 2. The ion source is dirty. 3. Poor transfer efficiency from the GC to the MS. | 1. Prepare a more concentrated sample for injection. 2. Perform routine maintenance and cleaning of the mass spectrometer's ion source. 3. Check the GC-MS interface and ensure there are no leaks or blockages. |
Data Presentation
The expected quantitative data for the primary ions of this compound under standard EI-MS conditions are summarized below.
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Expected Relative Abundance |
| 136 | [C₈H₁₂N₂]⁺• | Molecular Ion (M⁺) | Moderate to High |
| 121 | [M - CH₃]⁺ | β-cleavage of the ethyl group, loss of a methyl radical | High (Likely Base Peak) |
| 107 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical | Low to Moderate |
Experimental Protocols
Methodology: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in high-purity dichloromethane.
-
Create a working solution by diluting the stock solution 1:100 (v/v) with dichloromethane to a final concentration of 10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1 ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Solvent Delay: 3 minutes.
-
Mandatory Visualization
The following diagram illustrates the primary fragmentation pathway of this compound upon electron ionization.
Caption: EI-MS fragmentation of this compound.
References
Technical Support Center: Prevention of Pyrazine Degradation During Sample Preparation
This technical support center is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of pyrazines during sample preparation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pyrazine degradation during sample preparation?
A1: The primary factors leading to the degradation of pyrazines during sample preparation are exposure to adverse pH conditions (both acidic and basic), elevated temperatures, and light, particularly UV light. The specific chemical structure of a pyrazine derivative can also influence its stability.
Q2: What is the ideal pH range for maintaining pyrazine stability?
A2: Pyrazines are generally most stable in neutral to slightly acidic conditions. Strongly acidic or alkaline conditions can lead to degradation. It is recommended to maintain the sample pH between 4 and 7 during extraction and storage to minimize degradation.
Q3: How does temperature affect pyrazine stability?
A3: Elevated temperatures can significantly accelerate the degradation of pyrazines. For short-term storage and during sample processing, it is advisable to keep samples cool. For long-term storage, a temperature of 2-8°C is recommended.[1]
Q4: Are pyrazines sensitive to light?
A4: Yes, pyrazines can be sensitive to light, particularly UV radiation. Exposure to direct sunlight or other strong light sources should be avoided. It is best practice to use amber vials or protect samples from light by wrapping them in aluminum foil, especially during extended preparation steps or storage.
Q5: Can the choice of solvent impact pyrazine stability?
A5: Yes, the solvent system can influence pyrazine stability and extraction efficiency. For liquid-liquid extractions, the choice of solvent can also affect the co-extraction of impurities that may promote degradation. For instance, using a less polar solvent like hexane can prevent the co-extraction of more polar impurities such as imidazoles.[2][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of pyrazines.
| Problem | Potential Cause | Troubleshooting Steps |
| Low pyrazine recovery | Degradation due to pH | - Measure the pH of your sample matrix. - Adjust the pH to a neutral range (pH 4-7) using a suitable buffer before and during extraction. |
| Degradation due to temperature | - Avoid high temperatures during all sample preparation steps. - Use cooling baths (ice or cold water) during sonication or extraction if necessary. - Store samples at 2-8°C.[1] | |
| Photodegradation | - Protect samples from light by using amber glassware or by wrapping containers with aluminum foil. - Minimize the exposure time of samples to ambient light. | |
| Inconsistent results | Incomplete extraction | - Optimize the extraction time and solvent-to-sample ratio. - For LLE, perform multiple extractions with fresh solvent.[2][3] - For SPME, ensure equilibrium is reached between the sample headspace and the fiber. |
| Matrix effects | - Perform a matrix-matched calibration. - Consider using a stable isotope-labeled internal standard. | |
| Presence of interfering peaks | Co-extraction of impurities | - For LLE, choose a solvent with appropriate polarity to minimize the extraction of interfering compounds. Hexane is a good choice to avoid co-extraction of polar impurities.[2][3] - Consider a sample cleanup step using solid-phase extraction (SPE). |
Quantitative Data on Pyrazine Degradation
The stability of pyrazines is highly dependent on the specific compound and the experimental conditions. The following tables provide illustrative data on the degradation of a representative pyrazine under various stress conditions.
Table 1: Effect of pH on Pyrazine Stability
| pH | Temperature (°C) | Duration (hours) | Degradation (%) |
| 2 | 50 | 24 | 15 |
| 4 | 50 | 24 | 5 |
| 7 | 50 | 24 | < 2 |
| 9 | 50 | 24 | 10 |
| 11 | 50 | 24 | 25 |
Table 2: Effect of Temperature on Pyrazine Stability
| Temperature (°C) | Duration (hours) | Storage Condition | Degradation (%) |
| 4 | 72 | Dark | < 1 |
| 25 (Room Temp) | 72 | Dark | 5-10 |
| 50 | 72 | Dark | 20-30 |
| 80 | 24 | Dark | > 50 |
Note: Data is generalized from various sources and for illustrative purposes. Specific degradation rates will vary depending on the pyrazine derivative.
Table 3: Effect of Light Exposure on Pyrazine Stability
| Light Source | Duration (hours) | Temperature (°C) | Degradation (%) |
| Fluorescent Lab Light | 24 | 25 | 5-8 |
| Fluorescent Lab Light | 48 | 25 | 10-15 |
| Fluorescent Lab Light | 72 | 25 | 15-20 |
| Direct Sunlight | 4 | 25 | > 40 |
Note: This data is illustrative. The rate of photodegradation is dependent on the light intensity and wavelength, as well as the specific pyrazine compound.
Experimental Protocols
Protocol 1: Stability Assessment of Pyrazines under Different pH Conditions
-
Prepare Buffer Solutions: Prepare buffers at a minimum of three different pH values (e.g., pH 4, 7, and 9).
-
Prepare Pyrazine Stock Solution: Prepare a stock solution of the pyrazine of interest in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Spike Samples: Spike the pyrazine stock solution into each of the buffer solutions to a final concentration relevant to your experimental range.
-
Incubation: Incubate the spiked buffer solutions at a controlled temperature (e.g., 25°C or 40°C) in the dark.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching and Extraction: Immediately neutralize the pH of the aliquot if necessary and extract the pyrazine using an optimized liquid-liquid or solid-phase extraction method.
-
Analysis: Analyze the extracted samples using a validated analytical method (e.g., GC-MS or LC-MS) to determine the concentration of the pyrazine.
-
Data Analysis: Plot the concentration of the pyrazine against time for each pH condition to determine the degradation kinetics.
Protocol 2: Optimized Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, addition of a small amount of saturated salt solution can improve the release of volatiles.
-
Internal Standard Addition: Add an appropriate internal standard to the sample.
-
Incubation/Equilibration: Seal the vial and place it in a heating block or water bath at a pre-optimized temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-40 minutes) under controlled temperature and agitation.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.
-
GC-MS Analysis: Analyze the desorbed compounds using a suitable GC-MS method.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to pyrazine degradation during sample preparation.
Caption: Troubleshooting workflow for pyrazine degradation.
References
Technical Support Center: Optimization of SPME Parameters for Pyrazine Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the analysis of pyrazines. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance the accuracy and efficiency of your analytical workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the SPME analysis of pyrazines, offering systematic approaches to identify and resolve them.
Question: Why am I observing low or no pyrazine peaks in my chromatogram?
Answer:
Low or non-existent pyrazine peaks can be attributed to several factors throughout the analytical process. Follow these steps to diagnose the issue:
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Sample Preparation: Inefficient extraction during sample preparation is a common cause. To enhance pyrazine volatility, ensure the pH of your sample is appropriately adjusted. The addition of a salting-out agent like sodium chloride (NaCl) can also improve the extraction efficiency of more polar pyrazines.[1]
-
SPME Fiber Issues: The SPME fiber itself or the extraction parameters may not be optimal.
-
Fiber Selection: Choose an SPME fiber with a polarity suitable for your target pyrazines. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for a broad range of pyrazines.[1]
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Extraction Parameters: Optimize the extraction time and temperature to ensure the efficient partitioning of pyrazines from the sample matrix to the fiber.[1]
-
Fiber Integrity: Inspect the fiber for any signs of physical damage, contamination, or degradation.[1]
-
-
GC-MS System Problems: Issues within the Gas Chromatography-Mass Spectrometry (GC-MS) instrument can lead to signal loss.
-
Injector Leaks: Check for leaks in the injector, which can result in sample loss.[1]
-
Injection Parameters: Verify that the injection parameters are correctly set for your method.
-
Column Contamination: The column may be contaminated, necessitating a bake-out or trimming of the inlet.[1]
-
Detector Functionality: Ensure the detector is functioning correctly.[1]
-
Question: What is causing my chromatographic peaks to tail or front?
Answer:
Poor peak shape, such as tailing (an asymmetrical peak with a drawn-out latter half) or fronting (an asymmetrical peak with a leading edge), can indicate several problems.[1]
-
Peak Tailing:
-
Possible Cause: Active sites within the GC system, such as in the injector liner or on the column, can interact with polar pyrazines, causing peak tailing.[1][2]
-
Solution: Use deactivated inlet liners and replace them regularly. If the column is the suspected cause, trimming 10-20 cm from the inlet can remove active sites. Consider using a more inert stationary phase or derivatizing highly polar pyrazines. Adjusting the carrier gas flow rate to the optimal level for your column can also improve peak shape.[1]
-
-
Peak Fronting:
Question: How can I resolve the co-elution of pyrazine isomers?
Answer:
Co-elution of pyrazine isomers is a significant challenge as they often possess very similar mass spectra, making accurate identification and quantification difficult.
-
Solution: To improve separation, you can use a longer GC column or switch to a column with a different stationary phase that offers alternative selectivity. Polar columns, for instance, often provide better separation for pyrazine isomers compared to non-polar phases. Optimizing the oven temperature program with a slower ramp rate can also enhance resolution.[1]
Frequently Asked Questions (FAQs)
What is the best SPME fiber for pyrazine analysis?
A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is frequently recommended and has shown to be effective for extracting a broad range of pyrazines due to its mixed polarity.[1][4] One study found that a 50/30 µm DVB/CAR/PDMS fiber demonstrated the highest volatile extraction efficiency for pyrazines in yeast extract.[4][5]
How can I improve the recovery of pyrazines using SPME?
To enhance recovery, consider the following:
-
Select the most appropriate fiber for your target pyrazines.[6]
-
Agitate or stir the sample during extraction.[6]
-
For headspace SPME, minimize the headspace volume to less than 30% of the vial.[6]
-
Optimize the extraction temperature, typically between 40-90 °C. Be aware that excessively high temperatures can cause analytes to desorb from the fiber.[6]
-
Add approximately 25% NaCl to your sample and adjust the pH (lower for acidic pyrazines, higher for basic ones).[6]
-
Minimize the presence of organic solvents in the sample.[6]
Is SPME a quantitative technique?
Yes, SPME can be used for quantitative analysis. However, it requires the creation of a calibration curve to determine the linear range for each analyte. The use of internal standards with properties similar to the analytes of interest significantly improves precision. For GC-MS analysis, isotopically labeled standards are ideal. Consistent extraction conditions, including time, temperature, and agitation, are crucial for reliable quantitative results.[6]
Data Presentation
Table 1: Optimized HS-SPME Parameters for Pyrazine Analysis in Various Matrices
| Matrix | SPME Fiber | Extraction Temperature (°C) | Extraction Time (min) | Equilibration Time (min) | Reference |
| Yeast Extract | 50/30 µm DVB/CAR/PDMS | - | - | - | [4][5] |
| Soy Sauce | CAR/PDMS | 45 | 30 | - | [5] |
| Bee Pollen | DVB/CAR/PDMS | 60 | 30 | - | [5] |
| Flavor-Enhanced Oils | PDMS/DVB/CAR (120 µm) | 50 | 50 | - (Pre-incubation at 80°C) | [7] |
| Microbial Samples | 75 µm CAR/PDMS | 50 | 50 | - | [8] |
| Perilla Seed Oils | CAR/PDMS | 70 | 20 | - | [9] |
| Drinking Water | - | - | - | - | [10] |
| Coffee (Ground) | 50/30 µm DVB/CAR/PDMS | 60 | 30 | 15 | [1] |
Table 2: Comparison of SPME Fiber Efficiency for Pyrazine Extraction
| SPME Fiber Type | Target Analytes | Matrix | Extraction Efficiency | Reference |
| DVB/CAR/PDMS (50/30 µm) | Pyrazines | Yeast Extract | Showed the maximum volatile extraction efficiency among four tested fibers. | [4][5] |
| CAR/PDMS | Pyrazines | - | Most sensitive fiber for detecting pyrazines. | [11] |
| PDMS/DVB/CAR (120 µm) | Pyrazines | Flavor-Enhanced Oils | Had the best performance for both polar and non-polar volatile organic compounds. | [7] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS Analysis of Pyrazines in Coffee
This protocol provides a general procedure for the analysis of pyrazines in a solid matrix like ground coffee.
-
Sample Preparation:
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Injector: Retract the fiber and immediately insert it into the GC injector, operating in splitless mode at 250°C for desorption.[1][12]
-
Column: Use a suitable column for volatile analysis, such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.[1][12]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 230°C at a rate of 5°C/min, and hold for 5 minutes.[1]
-
-
Mass Spectrometer:
-
Mandatory Visualization
Caption: A generalized workflow for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A troubleshooting decision tree for diagnosing and resolving issues of low or no pyrazine peak detection in SPME-GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Microextraction: Frequently Asked Questions [sigmaaldrich.com]
- 7. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Pyrazines in Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the recovery of pyrazines in complex food matrices.
Troubleshooting Guide
This guide addresses common issues experienced during pyrazine analysis, offering potential causes and solutions in a direct question-and-answer format.
Problem 1: Low or Inconsistent Pyrazine Recovery
Question: My pyrazine recovery is consistently low or varies significantly between samples. What are the likely causes and how can I improve it?
Answer: Low and inconsistent recovery of pyrazines is a frequent challenge, often stemming from suboptimal extraction conditions or matrix effects. Here are key areas to investigate:
-
Extraction Method Optimization: The chosen extraction technique plays a pivotal role. For volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used method.[1] Key parameters to optimize include:
-
SPME Fiber Coating: The choice of fiber coating is critical and depends on the polarity of the target pyrazines. A common and effective fiber for a broad range of pyrazines is the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[2]
-
Extraction Time and Temperature: These parameters influence the equilibrium of pyrazines between the sample matrix and the SPME fiber. Optimal conditions are often a balance; for example, in microbial samples, 50°C for 50 minutes was found to be optimal for several volatile alkylpyrazines.[3] For yeast extract, extraction time and temperature were identified as the most significant variables affecting pyrazine extraction efficiency.[2] In the analysis of oils, an extraction time of 50 minutes was chosen to ensure equilibrium.[4]
-
Sample Equilibration: Allowing the sample to equilibrate at a set temperature before exposing the SPME fiber is crucial for consistent results. For instance, pre-incubation at 80°C for 20 minutes has been used for oil samples.[4]
-
-
Matrix Effects: The food matrix itself can interfere with the analysis, leading to either suppression or enhancement of the analyte signal.[1]
-
Matrix-Matched Calibration: To compensate for matrix effects, it is recommended to prepare calibration curves in a blank sample matrix extract that is free of the target pyrazines. A significant difference in the slope of the matrix-matched curve compared to a solvent-based curve indicates the presence of matrix effects.[1]
-
Sample Dilution: If the GC-MS system has sufficient sensitivity, diluting the final extract can be a simple way to reduce the concentration of interfering matrix components.[1]
-
Stable Isotope Dilution Analysis (SIDA): The use of deuterated internal standards is a robust method for accurately quantifying pyrazines, as they behave similarly to the target analytes during extraction and analysis, thus compensating for matrix effects.[5][6]
-
-
Analyte Loss During Sample Preparation: Steps such as sample cleanup can lead to the loss of volatile pyrazines. A spike and recovery experiment, where a known amount of a pyrazine standard is added to a blank matrix before extraction, can help identify steps where analyte loss is occurring.[1]
Problem 2: Poor Chromatographic Resolution or Peak Shape
Question: I'm observing co-eluting peaks or poor peak shapes (e.g., tailing) in my chromatogram. How can I improve the separation?
Answer: Poor chromatography can compromise the identification and quantification of pyrazines. Here are some troubleshooting steps:
-
GC Column Selection: The choice of the gas chromatography (GC) column is critical for separating isomeric pyrazines, which often have very similar mass spectra.[7][8]
-
GC Oven Temperature Program: Optimizing the temperature program is essential for good separation. A typical program starts at a low temperature (e.g., 40-50°C) to trap volatile compounds, followed by a gradual ramp to a higher temperature (e.g., 230-250°C) to elute the pyrazines.[3][5]
-
Injector Maintenance: An active or contaminated injector port can lead to peak tailing and poor reproducibility. Regular cleaning and replacement of the injector liner and septum are crucial. The use of a fresh, clean liner is especially important in preventing analyte degradation and interaction with active sites.[9]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do I know if they are affecting my pyrazine analysis?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other co-eluting compounds from the sample matrix.[1] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the pyrazine concentration.[1] A common way to test for matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix.[1] A significant difference between the slopes is a strong indicator of matrix effects.[1]
Q2: Which SPME fiber is best for pyrazine analysis?
A2: The most suitable SPME fiber depends on the specific pyrazines of interest and the food matrix. However, a triple-coated fiber such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) has been shown to have maximum volatile extraction efficiency for a range of pyrazines in yeast extract and is a good starting point for method development.[2]
Q3: What are typical GC-MS parameters for pyrazine analysis?
A3: While the optimal parameters will vary depending on the specific application, here are some typical starting conditions for GC-MS analysis of pyrazines:[3][5][7]
-
Injector: Splitless mode at a temperature of 250-270°C.[3][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[5][7]
-
Oven Program: Initial temperature of 40-50°C (hold for 2-5 min), then ramp at 3-10°C/min to 230-250°C.[3][5]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, with an ion source temperature of 230°C and a quadrupole temperature of 150°C.[5][7] Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and selectivity.[5]
Q4: How can I improve the sensitivity of my method for trace-level pyrazine detection?
A4: To enhance sensitivity, consider the following:
-
Optimize SPME conditions: As discussed in the troubleshooting guide, optimizing fiber type, extraction time, and temperature can significantly increase the amount of pyrazine extracted.[2][4]
-
Use Selected Ion Monitoring (SIM) mode: In mass spectrometry, operating in SIM mode, where only specific ions characteristic of the target pyrazines are monitored, can dramatically improve the signal-to-noise ratio and thus the sensitivity.[5]
-
Employ a more sensitive extraction technique: Techniques like SPME-Arrow, which has a larger extraction phase volume than traditional SPME fibers, can provide higher extraction efficiencies.[10]
Quantitative Data Summary
The following tables summarize quantitative data related to pyrazine analysis from various studies.
Table 1: Recovery of Pyrazines using MHS-SPME-arrow in Rapeseed Oil [4]
| Pyrazine | Mean Recovery (%) |
| Spiked Pyrazines | 91.6 - 109.2 |
Table 2: Limits of Detection (LODs) and Quantification (LOQs) for Pyrazines in Oil using MHS-SPME-arrow [4]
| Parameter | Range (ng/g) |
| LODs | 2 - 60 |
| LOQs | 6 - 180 |
Table 3: Concentration of Pyrazines in Soy Sauce Aroma Type Baijiu [11]
| Pyrazine | Concentration Range (μg/L) |
| 2,3,5,6-tetramethylpyrazine | 475 - 1862 |
| 2,6-dimethylpyrazine | 460 - 1590 |
| 2,3,5-trimethylpyrazine | 317 - 1755 |
| 5-ethyl-2,3-dimethylpyrazine | 0.8 - 12.5 |
| 2-isobutyl-3-methylpyrazine | 1.0 - 5.9 |
| 2,3-diethyl-5-methylpyrazine | 1.1 - 15.5 |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines in Liquid or Solid Matrices [1][4]
This protocol provides a general procedure for the extraction of volatile pyrazines from food matrices like coffee, beer, or peanut butter.
-
Sample Preparation:
-
For liquid samples, place a known volume (e.g., 10 mL) into a headspace vial (e.g., 20 mL).[12]
-
For solid samples, weigh a known amount (e.g., 2-5 g) into a headspace vial.[13]
-
Add a saturated salt solution (e.g., NaCl) to solid or semi-solid samples to improve the release of volatile compounds.
-
If using an internal standard, add it to the vial at this stage.
-
-
Equilibration:
-
Extraction:
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250-270°C) for thermal desorption for a set time (e.g., 5 minutes).[5]
-
Start the GC-MS analysis using an optimized temperature program to separate the desorbed pyrazines.
-
Visualizations
Caption: Experimental workflow for pyrazine analysis using HS-SPME-GC-MS.
Caption: Troubleshooting logic for low pyrazine recovery in food matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Pyrazines by Gas Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize thermal degradation of pyrazines during Gas Chromatography (GC) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the GC analysis of pyrazines, with a focus on preventing thermal degradation.
Question: Why are my pyrazine peak areas small or inconsistent?
Answer: Small or inconsistent peak areas for pyrazines can be a result of several factors, including thermal degradation in the injector, active sites in the GC system, or improper injection technique.
Initial Troubleshooting Steps:
-
Verify Injection Technique: Ensure that manual injections are performed quickly and smoothly to minimize the time the syringe needle spends in the hot injector.[1] For autosamplers, ensure the injection speed is set to a fast setting.
-
Check for System Leaks: Leaks in the injector can lead to sample loss and inconsistent results. Regularly check for leaks using an electronic leak detector, paying close attention to the septum, liner O-ring, and column connections.
-
Inspect and Deactivate the Inlet Liner: The inlet liner is a primary site for analyte degradation.[2]
Advanced Troubleshooting and Optimization:
If initial steps do not resolve the issue, consider the following:
-
Lower the Injector Temperature: High injector temperatures are a common cause of thermal degradation for labile compounds.[3][5]
-
Recommendation: While typical injector temperatures for pyrazine analysis are around 250-270°C, if degradation is suspected, try lowering the temperature in 20°C increments.[6][7][8] The optimal temperature will be a balance between sufficient volatilization of the pyrazines and minimal degradation.[5]
-
-
Employ a Cooler Injection Technique: For highly thermally sensitive pyrazines, alternative injection methods that avoid high temperatures during sample introduction are recommended.[9][10]
| Injection Technique | Principle | Advantages for Pyrazines |
| Cool On-Column (COC) | The sample is injected directly onto the GC column at a low initial oven temperature.[7][11] The inlet then tracks the oven temperature. | Minimizes thermal stress on the analytes, virtually eliminating thermal degradation and discrimination.[5][10] |
| Programmed Temperature Vaporization (PTV) | The sample is injected into a cool liner, which is then rapidly heated to transfer the analytes to the column.[4][9] This allows for solvent venting before the analytes are transferred. | Reduces analyte degradation by minimizing exposure to high temperatures and allows for large volume injections to increase sensitivity.[12] |
Question: My chromatogram shows tailing peaks for pyrazines. What is the cause and how can I fix it?
Answer: Peak tailing for pyrazines is often caused by active sites within the GC system that interact with the analytes.[2]
Troubleshooting Peak Tailing:
| Potential Cause | Solution |
| Active Inlet Liner | Replace the liner with a new, deactivated liner.[2] |
| Contaminated Column | Condition the column according to the manufacturer's instructions. If tailing persists, trim 10-20 cm from the front of the column.[2] |
| Active Sites on the Column | Use a highly inert GC column specifically designed for trace analysis. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
Question: How can I confirm that my pyrazines are degrading in the injector?
Answer: A systematic experiment can help determine if thermal degradation is occurring.
Experimental Protocol: Assessing Thermal Degradation
-
Prepare a Pyrazine Standard: Prepare a standard solution of the pyrazine(s) of interest at a known concentration.
-
Initial Analysis: Analyze the standard using your current GC method with the highest injector temperature you would typically use (e.g., 270°C).
-
Incremental Temperature Reduction: Lower the injector temperature by 20-25°C and inject the standard again. Repeat this process for several temperature decrements (e.g., 250°C, 225°C, 200°C).
-
Data Analysis: Compare the peak areas of the pyrazines at each temperature. A significant increase in peak area at lower temperatures is a strong indication of thermal degradation at higher temperatures.[13]
-
Consider a Cool On-Column Injection: If available, perform an injection using a cool on-column inlet. The peak areas from this analysis can serve as a baseline for the maximum response with minimal degradation.[10]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose injection technique for routine pyrazine analysis?
A1: For many common, relatively stable pyrazines, a splitless injection with a deactivated liner and an injector temperature of around 250°C is a robust and widely used technique.[6][7]
Q2: When should I consider using a cool on-column or PTV injector?
A2: You should consider these cooler injection techniques when you are working with:
-
Known thermally labile pyrazines.
-
Trace-level analysis where maximizing analyte transfer to the column is critical.
-
Quantitative analysis requiring the highest accuracy and precision.[10]
-
When you observe evidence of degradation (e.g., poor peak shape, low response) with a hot splitless injection.
Q3: Can derivatization help reduce the thermal degradation of pyrazines?
A3: While not commonly performed for most pyrazines, derivatization can be a valuable tool for highly polar or thermally unstable compounds.[14] Derivatization chemically modifies the analyte to increase its thermal stability and improve its chromatographic behavior.[14][15] A common technique is silylation , which replaces active hydrogens on the molecule with a trimethylsilyl (TMS) group.[14] This can reduce the polarity and increase the volatility of the compound.[14]
Experimental Protocol: Silylation of Polar Pyrazines (General Procedure)
-
Sample Preparation: Evaporate the sample extract containing the pyrazines to dryness under a gentle stream of nitrogen. It is crucial to remove any water, as it can interfere with the derivatization reaction.
-
Reagent Addition: Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[3]
-
Analysis: After cooling, the sample is ready for GC analysis.
Q4: What are the key GC parameters to optimize for pyrazine analysis?
A4: The following table summarizes key GC parameters and typical starting conditions for pyrazine analysis.
| Parameter | Typical Setting/Recommendation | Rationale |
| Injection Mode | Splitless | Best for trace analysis.[9] |
| Injector Temperature | 250°C (or lower if degradation is observed) | Balances volatilization with minimizing thermal degradation.[7][8] |
| Inlet Liner | Deactivated, single taper with glass wool | Minimizes active sites and provides a surface for volatilization.[4] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (for a 0.25 mm ID column) | Optimal for good separation efficiency.[6] |
| Oven Program | Initial: 40-50°C (hold 2-5 min), Ramp: 3-5°C/min to 230-250°C | Provides good separation of a range of pyrazines.[6] |
| Column | Mid-polarity column (e.g., DB-WAX or ZB-WAXplus) | Good for separating these moderately polar compounds.[16] |
Visualizations
Caption: A decision tree for troubleshooting low pyrazine response.
Caption: Factors in the GC inlet that can lead to pyrazine degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. web.vscht.cz [web.vscht.cz]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. agilent.com [agilent.com]
- 6. Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ecs.umass.edu [ecs.umass.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. agilent.com [agilent.com]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. GC Technical Tip [discover.phenomenex.com]
Technical Support Center: Optimal Separation of Pyrazine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of pyrazine isomers.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazine isomers co-eluting in my gas chromatography (GC) analysis?
Co-elution of pyrazine isomers is a common challenge due to their structural similarity. Positional isomers of alkylpyrazines, in particular, have very similar physicochemical properties, leading to nearly identical interactions with the stationary phase in a GC column.[1] Consequently, they may exit the column at the same time, resulting in a single, overlapping peak. Furthermore, their mass spectra can be very similar, making differentiation by a mass spectrometer difficult without adequate chromatographic separation.[1][2][3]
Q2: How can I confirm that a single peak in my chromatogram is due to co-elution of isomers?
Several methods can help determine if you are observing co-elution:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution, although a perfectly symmetrical peak can still contain multiple components.[1]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra at different points across the peak (peak slicing). A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear indication of co-elution.[1]
-
Use of Retention Indices (RI): Comparing the calculated retention index of your peak with known values for different pyrazine isomers on the same stationary phase can help in identification. If the RI value does not match a single standard, it might suggest the presence of multiple components.[2][3]
Q3: What is the most critical factor in selecting a GC column for pyrazine isomer separation?
The most critical factor is the choice of the stationary phase. The polarity of the stationary phase will dictate the separation mechanism. For pyrazine isomers, which often differ subtly in their polarity, selecting a column with the appropriate stationary phase is key to achieving resolution. It is generally recommended to start with the least polar column that can perform the separation.[4]
Q4: Which types of GC columns are recommended for the separation of pyrazine isomers?
A range of stationary phases can be used, and the optimal choice depends on the specific isomers being analyzed. Here are some commonly used stationary phases for pyrazine analysis:
-
Non-polar phases (e.g., DB-1, ZB-5MS): These columns separate compounds primarily based on their boiling points.[2][3][4]
-
Intermediate-polar phases (e.g., DB-624): These offer a different selectivity compared to non-polar phases.[3]
-
Polar phases (e.g., DB-WAX, ZB-WAXplus): These columns are effective in separating isomers with differences in polarity. For instance, a DB-WAX column has been shown to be more effective than a DB-5MS column for separating 2,5-dimethylpyrazine from matrix interferences.[2][3][5]
For chiral pyrazine derivatives, specialized chiral stationary phases, such as those based on derivatized cyclodextrins, are necessary to separate enantiomers.[6][7]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Co-elution in GC
If you are experiencing co-elution of pyrazine isomers, follow this systematic troubleshooting workflow:
Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers in GC.
Guide 2: Selecting the Appropriate GC Column
The selection of the correct GC column is fundamental for the successful separation of pyrazine isomers. This decision tree can guide you through the selection process:
Caption: Decision tree for selecting a suitable GC column for pyrazine isomer analysis.
Data Presentation
Table 1: Comparison of GC Columns for Alkylpyrazine Separation
| Stationary Phase | Polarity | Typical Application | Reference |
| DB-1 | Non-polar | General purpose, separation by boiling point | [3] |
| ZB-5MS | Non-polar | Similar to DB-1, low bleed for MS applications | [3] |
| DB-624 | Intermediate | Provides different selectivity from 5% phenyl phases | [3] |
| DB-WAX | Polar | Effective for separating isomers with differing polarities | [3][5] |
| ZB-WAXplus | Polar | High polarity, for separating polar compounds | [2][3] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Alkylpyrazine Isomers
This protocol provides a starting point for the analysis of volatile alkylpyrazine isomers using GC-MS.
Objective: To separate and identify alkylpyrazine isomers using GC-MS and retention indices.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
GC Conditions:
-
Injector Temperature: 250 °C[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2][5]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: 5 minutes at 250 °C.
-
Note: The final temperature should not exceed the column's upper limit. For a DB-WAX column, the limit is 240 °C.[5]
-
-
Injection Mode: Splitless.[8]
MS Conditions:
-
Quadrupole Temperature: 150 °C[5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[8]
-
Scan Range: m/z 40-300.[5]
Procedure:
-
Inject a standard mixture of the pyrazine isomers.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Calculate the retention indices for each peak using a series of n-alkanes.
-
Compare the obtained mass spectra and retention indices with library values or authentic standards for identification.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Flavor Profile Analysis: 5-Ethyl-2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine
In the realm of flavor chemistry, alkylpyrazines are pivotal in defining the characteristic roasted, nutty, and toasted notes of a vast array of food products. This guide provides a detailed comparison of the flavor profiles of two significant pyrazine derivatives: 5-Ethyl-2,3-dimethylpyrazine and 2,5-dimethylpyrazine. Understanding their distinct sensory attributes is crucial for researchers, scientists, and drug development professionals in applications ranging from food formulation to flavor masking in pharmaceuticals.
Executive Summary
This compound and 2,5-dimethylpyrazine, while structurally related, impart notably different sensory experiences. This compound is characterized by a more specific profile of burnt, popcorn, and deep roasted cocoa-like aromas. In contrast, 2,5-dimethylpyrazine offers a broader and more complex flavor profile with prominent nutty, roasted, chocolate, and earthy notes. The substitution of an ethyl group in this compound significantly influences its olfactory perception compared to the symmetrical dimethyl substitution in 2,5-dimethylpyrazine.
Data Presentation: A Comparative Overview
| Feature | This compound | 2,5-dimethylpyrazine |
| Predominant Flavor Descriptors | Burnt, Popcorn, Deep Roasted Cocoa-like, Green Bean[1] | Chocolate, Roasted, Nutty, Peanut-like, Earthy, Musty, Grassy[2] |
| Odor Threshold in Water (ppb) | Data not available in reviewed literature. | 800[2], 1,000 (1 ppm), 35,000 (35 ppm)[3] |
| Typical Food Matrix Applications | Utilized as a flavoring agent in various food products. | Coffee, cocoa products, roasted nuts, baked goods.[4] |
Flavor Profile Visualization
The distinct flavor profiles of these two compounds can be visualized as follows:
Caption: Comparative flavor profiles of the two pyrazine compounds.
Experimental Protocols
The characterization of flavor profiles relies on a combination of instrumental and sensory analysis. Below are detailed methodologies for key experiments.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds in a sample.
-
Objective: To separate and identify the specific aroma compounds and their sensory descriptors.
-
Methodology:
-
Sample Preparation: A solution of the pyrazine compound is prepared in a neutral solvent (e.g., ethanol or propylene glycol) at a concentration suitable for injection.
-
Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to separate the volatile compounds based on their boiling points.
-
Olfactometry: The effluent from the GC column is split, with one part going to a detector (e.g., Mass Spectrometer for identification) and the other to an olfactory port where a trained sensory panelist sniffs the eluting compounds and describes the perceived aroma and its intensity.
-
Data Analysis: The retention times of the odor events are matched with the peaks from the detector to identify the compounds responsible for specific aromas.
-
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to quantify the intensity of various flavor attributes.
-
Objective: To obtain a detailed quantitative sensory profile of the pyrazine compounds.
-
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of relevant flavor attributes (e.g., nutty, roasted, burnt) using reference standards.
-
Sample Preparation: The pyrazine compounds are dissolved in a neutral base (e.g., deionized water or a simple sugar solution) at various concentrations.
-
Sensory Evaluation: Samples are presented to the panelists in a controlled environment (sensory booths with controlled lighting and temperature). Panelists rate the intensity of each flavor attribute on a structured scale (e.g., a 15-cm line scale).
-
Data Analysis: The intensity ratings are converted to numerical data and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences between the compounds.
-
The general workflow for a QDA is illustrated below:
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Signaling Pathways
The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines.[5] The binding of a pyrazine molecule to this G-protein coupled receptor triggers an intracellular signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific aroma.
Caption: Simplified pyrazine olfactory signaling pathway.
References
A Comparative Guide to GC-MS Method Validation for Pyrazine Analysis in Meat
For researchers, scientists, and drug development professionals, the accurate and robust quantification of pyrazines in meat products is crucial for flavor profiling, quality control, and understanding the chemistry of cooked meats. This guide provides a comparative overview of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods, focusing on different extraction techniques and their performance. Experimental data is presented to aid in method selection and validation.
Performance Comparison of Extraction Methods
The choice of extraction method significantly impacts the efficiency and sensitivity of pyrazine analysis. Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE) are two of the most effective and widely used techniques for isolating volatile and semi-volatile compounds like pyrazines from complex food matrices.
In a comparative study on volatile trapping techniques, SBSE and SPME were found to be the most effective for trapping pyrazines.[1] Another study comparing three SPME methods for beef volatile analysis concluded that a method utilizing a 50/30µm DVB/CAR/PDMS SPME fiber was the most suitable for analyzing a wide range of volatile compounds in cooked beef.
Below is a summary of performance characteristics for validated GC-MS methods employing these extraction techniques.
Table 1: Comparison of HS-SPME and SBSE GC-MS Method Validation Parameters for Pyrazine Analysis
| Validation Parameter | HS-SPME-GC-MS | SBSE-GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 2 - 60 ng/g | Lower than SPME, often in the low ng/L to pg/L range |
| Limit of Quantification (LOQ) | 6 - 180 ng/g | Typically lower than SPME |
| Accuracy (Recovery) | 91.6 - 109.2% | 93.0 - 110.5%[2] |
| Precision (RSD) | < 16% | ≤ 14.02%[2] |
Quantitative Analysis of Pyrazines in Meat Products
The concentration of pyrazines in meat is highly dependent on the type of meat, cooking method, and cooking temperature. The following table summarizes quantitative data for key pyrazines identified in different meat samples using validated GC-MS methods.
Table 2: Concentration of Key Pyrazines in Various Meat Samples Determined by GC-MS
| Pyrazine | Meat Sample | Concentration | Reference |
| 2,5-Dimethylpyrazine | Barbecued Beef Patties | Most abundant identified pyrazine | [3] |
| 2-Ethyl-5-methylpyrazine | Barbecued Beef Patties | Lower levels but highest odor units | [3] |
| 2-Ethyl-6-methylpyrazine | Barbecued Beef Patties | Increased 3-fold with seasoning | [3] |
| 3-Ethyl-2,5-dimethylpyrazine | Roasted Chicken Skin | Significant effect on roasted chicken odor | [4] |
| 2,3-Dimethyl-5-ethylpyrazine | Roasted Chicken Skin | Significant effect on roasted chicken odor | [4] |
| 2-Methylpyrazine | Microbial Samples | 6.0 - 34.0 ng/g | [5] |
| 2,5-Dimethylpyrazine | Microbial Samples | 6.0 - 34.0 ng/g | [5] |
| 2,3,5-trimethyl-6-ethyl pyrazine | Grilled Beef Steaks | Only present at 260°C grill temperature | [6] |
| 2,3-diethyl-5-methyl pyrazine | Grilled Beef Steaks | Only present at 260°C grill temperature | [6] |
| 3,5,-diethyl-2-methyl-pyrazine | Grilled Beef Steaks | Only present at 260°C grill temperature | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HS-SPME and SBSE coupled with GC-MS for pyrazine analysis in meat.
Validated HS-SPME-GC-MS Method
This method is suitable for the quantification of pyrazines in cooked meat samples.
-
Sample Preparation :
-
Weigh approximately 2-5 g of homogenized cooked meat into a 20 mL headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated pyrazine).
-
Seal the vial with a PTFE-faced silicone septum.
-
-
HS-SPME Procedure :
-
Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is commonly used for broad-range volatile analysis.[1]
-
Equilibration : Incubate the sample vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.[7]
-
Extraction : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature.
-
-
GC-MS Analysis :
-
Injector : Operate in splitless mode at a temperature of 250°C for thermal desorption of the analytes from the SPME fiber.
-
Column : A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is often suitable for separating pyrazines.[5]
-
Carrier Gas : Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : An example program is: initial temperature of 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for targeted analysis of specific pyrazine ions to enhance sensitivity and selectivity.
-
-
Validated SBSE-GC-MS Method
SBSE offers a larger sorbent phase volume, leading to higher recovery and sensitivity for many analytes.
-
Sample Preparation :
-
Place a 5-10 g homogenized meat sample into a suitable glass container and add a defined volume of purified water or buffer solution.
-
Add an internal standard for quantification.
-
-
SBSE Procedure :
-
Stir Bar : A polydimethylsiloxane (PDMS) coated stir bar is commonly used.
-
Extraction : Place the stir bar into the sample slurry and stir at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-180 minutes) at a controlled temperature.
-
-
Stir Bar Desorption and GC-MS Analysis :
-
After extraction, the stir bar is removed, rinsed with deionized water, and dried with a lint-free tissue.
-
Thermal Desorption : The stir bar is placed in a thermal desorption unit (TDU) coupled to the GC-MS inlet for automated desorption of the analytes.
-
GC-MS Parameters : The GC-MS parameters are similar to those used for the HS-SPME method, with adjustments to the oven temperature program as needed to optimize the separation of the target pyrazines.
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the logical flow of a typical GC-MS analysis of pyrazines in meat.
Caption: Experimental workflow for GC-MS analysis of pyrazines in meat.
Caption: Comparison of HS-SPME and SBSE methods for pyrazine analysis.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of key aroma compounds in roasted chicken using SPME, SAFE, GC-O, GC-MS, AEDA, OAV, recombination-omission tests, and sensory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Making sure you're not a bot! [iastatedigitalpress.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Data Presentation: Sensory Attributes of Common Alkylpyrazines
A Comparative Guide to the Sensory Evaluation of Alkylpyrazines for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the sensory profiles of various alkylpyrazines, supported by quantitative data from sensory panel evaluations. Detailed experimental methodologies for key analytical techniques are included to assist researchers in their application.
Alkylpyrazines are a class of volatile, nitrogen-containing heterocyclic compounds critical to the aroma of many foods, particularly those that have undergone thermal processing like roasting or baking.[1] Their distinct nutty, roasted, and earthy aromas are formed primarily through the Maillard reaction.[1] The specific flavor and aroma of an alkylpyrazine are determined by the nature and position of the alkyl groups on the pyrazine ring, as well as its concentration.[1]
The following table summarizes the flavor descriptors and odor thresholds of several common alkylpyrazines in water. The odor threshold is the lowest concentration of a substance detectable by the human sense of smell.[1]
| Alkylpyrazine | Odor/Flavor Descriptors | Odor Threshold in Water (ppb) |
| 2-Methylpyrazine | Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes | 60,000 |
| 2-Ethylpyrazine | Musty, nutty, buttery, peanut odor; chocolate-peanut taste | 6,000 |
| 2,3-Dimethylpyrazine | Green, nutty, potato, cocoa, coffee, caramel, meaty notes | 2,500 |
| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy; chocolate taste[2] | 800 |
| 2,6-Dimethylpyrazine | Chocolate, roasted nuts, fried potato odor | 200 |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa, burnt notes | 400 |
| 2,3,5,6-Tetramethylpyrazine | Weak, nutty, musty, chocolate odor; chocolate taste | 1,000 |
| 2-Ethyl-5-methylpyrazine | Nutty, roasted, somewhat "grassy" | 100 |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond) notes[] | 1 |
| 2-Methoxy-3-methylpyrazine | Odor reminiscent of roasted peanuts | 3 |
Experimental Protocols
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[4]
Objective: To create a detailed sensory profile of a product containing alkylpyrazines.[1]
Methodology:
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate perceptions.[5] Panelists undergo intensive training (15-20 hours) to develop a consensus vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of the product.[1] Reference standards representing each attribute are provided to calibrate the panelists.[1]
-
Sensory Evaluation: Panelists evaluate samples in individual booths under controlled lighting and temperature to minimize distractions.[6] Samples are presented with random three-digit codes to avoid bias.[1] The order of sample presentation is also randomized.[7]
-
Data Collection: Panelists rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line scale anchored with "low" and "high").[5][7]
-
Data Analysis: The data from the line scales are converted to numerical scores.[4] Statistical analyses, such as Analysis of Variance (ANOVA), are then performed to determine significant differences in the sensory attributes among the products.[5] The results are often visualized using spider web or radar plots.[5]
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a technique used to determine which volatile compounds in a complex mixture contribute to its aroma.[8] It combines the separation capabilities of gas chromatography with the human nose as a sensitive detector.[8]
Objective: To separate and identify the odor-active alkylpyrazines in a sample.[1]
Methodology:
-
Sample Preparation: Volatile compounds from the sample are extracted, typically using methods like solvent extraction or solid-phase microextraction (SPME).
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity as they pass through a capillary column.[1]
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a standard GC detector (like a Flame Ionization Detector or Mass Spectrometer), and the other is directed to an olfactory port.[8]
-
Sensory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and records the odor descriptors and the retention time of each odor event. The intensity of the odor can also be rated.[1]
-
Data Analysis: The data from the GC detector and the olfactometry results are combined to identify the chemical compounds responsible for specific odors.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289) [hmdb.ca]
- 4. fiveable.me [fiveable.me]
- 5. Quantitative Descriptive Analysis [sensorysociety.org]
- 6. affinitylabs.com.au [affinitylabs.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of pyrazine profiles in different coffee bean varieties
A Comparative Guide to Pyrazine Profiles in Coffee Bean Varieties
Pyrazines are a crucial class of volatile organic compounds that significantly contribute to the characteristic aroma of roasted coffee.[1] These compounds are primarily formed during the roasting process through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1][2] The concentration and composition of pyrazines are influenced by several factors, including the coffee species, geographical origin, and roasting conditions.[1] This guide provides a comparative analysis of pyrazine concentrations in Arabica (Coffea arabica) and Robusta (Coffea canephora) beans, supported by experimental data and detailed analytical protocols.
Quantitative Comparison of Major Pyrazines
Studies have generally shown that Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans.[1][3] This difference is a major contributor to the bolder, more "roasty," and sometimes rubbery aroma profile of Robusta, in contrast to the more acidic and aromatic notes characteristic of Arabica.[1][4] The table below summarizes the typical concentration ranges for some of the most abundant pyrazines found in roasted Arabica and Robusta coffee. These values can vary based on the specific cultivar, processing methods, and degree of roast.[1]
| Pyrazine Compound | Typical Concentration Range in Arabica (µg/kg) | Typical Concentration Range in Robusta (µg/kg) | Predominantly Higher In |
| 2-Methylpyrazine | 1,000 - 5,000 | 3,000 - 10,000+ | Robusta |
| 2,5-Dimethylpyrazine | 500 - 2,500 | 1,500 - 7,000 | Robusta |
| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 | Robusta |
| Ethylpyrazine | 50 - 300 | 150 - 800 | Robusta |
| 2-Ethyl-5-methylpyrazine | 30 - 200 | 100 - 600 | Robusta |
| 2-Ethyl-6-methylpyrazine | 40 - 250 | 120 - 700 | Robusta |
| Trimethylpyrazine | 20 - 150 | 50 - 400 | Robusta |
Note: The data presented is a synthesis of findings from multiple analytical studies.[1]
Experimental Protocols for Pyrazine Analysis
The quantification of pyrazines in coffee is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][5] This technique is highly effective for the extraction and analysis of volatile and semi-volatile compounds from the complex coffee matrix.[1]
Sample Preparation
-
Grinding: To ensure homogeneity and maximize the surface area for volatile extraction, roasted coffee beans are cryogenically ground to a fine powder.[1]
-
Sample Weighing: A precise amount of the ground coffee, typically 1-2 grams, is weighed into a headspace vial (e.g., 20 mL).[1]
-
Internal Standard: To improve the accuracy and precision of quantification, an internal standard, such as a deuterated pyrazine analog, is often added to the sample.[1]
Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its ability to extract a broad range of volatile compounds from coffee.[1]
-
Incubation/Equilibration: The sealed vial containing the coffee sample is incubated at a controlled temperature, typically between 50-60°C, for 15-30 minutes. This allows the volatile pyrazines to partition into the headspace above the sample.[1]
-
Extraction: The SPME fiber is then exposed to the headspace of the vial for a defined period, usually 20-40 minutes, to adsorb the volatile analytes.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: The SPME fiber, now containing the adsorbed pyrazines, is inserted into the hot injection port of the gas chromatograph, where the volatile compounds are desorbed from the fiber.[1]
-
Gas Chromatography: The desorbed compounds are carried by an inert gas through a capillary column. The column separates the different pyrazines based on their chemical properties, such as boiling point and polarity.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized and then separated based on their mass-to-charge ratio. This process provides both qualitative identification and quantitative information about the concentration of each pyrazine.[1]
Caption: Experimental workflow for the analysis of pyrazines in coffee samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Single Origin Coffee Aroma: From Optimized Flavor Protocols and Coffee Customization to Instrumental Volatile Characterization and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability of single bean coffee volatile compounds of Arabica and robusta roasted coffees analysed by SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. japsonline.com [japsonline.com]
A Comparative Guide to the Sensory Profiles of Pyrazines for Researchers and Flavor Professionals
An in-depth analysis of 5-Ethyl-2,3-dimethylpyrazine and its alternatives, supported by experimental data and an exploration of the underlying sensory science.
For researchers, scientists, and professionals in the drug development and flavor industries, a precise understanding of the sensory characteristics of aromatic compounds is paramount. This guide provides a quantitative descriptive analysis of this compound, a key flavor compound, and compares its performance with other structurally related pyrazines: 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine, and tetramethylpyrazine. This comparison is supported by a detailed experimental protocol for Quantitative Descriptive Analysis (QDA) and an overview of the olfactory signaling pathway involved in pyrazine perception.
Quantitative Sensory Profile Comparison
While extensive quantitative descriptive analysis data for this compound from a single, publicly available study is limited, the following table synthesizes typical sensory attributes and their perceived intensities based on available literature and flavor databases. The intensity scores are presented on a conceptual 15-point scale to facilitate comparison, where 0 represents "not perceived" and 15 represents "very high intensity."
| Sensory Attribute | This compound | 2,5-Dimethylpyrazine | 2-Ethyl-3,5-dimethylpyrazine | Tetramethylpyrazine |
| Nutty | 12 | 13 | 10 | 11 |
| Roasted | 13 | 11 | 12 | 10 |
| Cocoa/Chocolate | 11 | 10 | 9 | 12 |
| Earthy | 7 | 8 | 9 | 8 |
| Burnt/Smoky | 9 | 6 | 7 | 5 |
| Green/Vegetal | 3 | 4 | 5 | 2 |
| Popcorn | 10 | 5 | 3 | 4 |
Note: These values are illustrative and compiled from various sources for comparative purposes. Actual intensity ratings can vary based on the specific QDA panel, concentration, and matrix.
Key Sensory Attributes of Compared Pyrazines
This compound is characterized by a potent roasted, nutty, and cocoa-like aroma.[1][2] Its profile is often described as having a distinct burnt and popcorn-like character.
2,5-Dimethylpyrazine presents a strong nutty and roasted aroma, with additional notes of chocolate.[3] It is a versatile and widely used pyrazine in the flavor industry.
2-Ethyl-3,5-dimethylpyrazine offers a profile with earthy, nutty, and potato-chip like notes.[3] It can also contribute to roasted and cocoa aromas.
Tetramethylpyrazine is known for its nutty, musty, and chocolate or cocoa-like aroma.[4] It is a significant flavor component in many fermented foods.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel of judges.[3]
Objective: To quantitatively describe and compare the sensory profiles of this compound and other selected pyrazines.
Materials:
-
Pure samples of this compound, 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine, and tetramethylpyrazine.
-
Odor-free and taste-free solvent (e.g., mineral oil for aroma, deionized water for taste).
-
Glass vials with Teflon-lined caps.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Computerized data collection system or paper ballots with unstructured line scales (typically 15 cm).
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability.
-
Conduct training sessions (20-40 hours) to familiarize panelists with the pyrazine samples and develop a consensus on the sensory lexicon (descriptive terms).
-
Use reference standards to anchor the sensory terms (e.g., roasted almonds for "nutty," dark chocolate for "cocoa").
-
-
Sample Preparation:
-
Prepare solutions of each pyrazine compound at a concentration that is clearly perceivable but not overwhelming.
-
Present samples in coded, identical vials to prevent bias.
-
-
Evaluation:
-
Panelists individually evaluate the aroma of each sample.
-
They rate the intensity of each previously agreed-upon sensory attribute on the 15-cm line scale by placing a mark. The ends of the scale are anchored with terms like "low" and "high."
-
-
Data Analysis:
-
Convert the marks on the line scales to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.
-
Visualize the results using spider web plots or bar charts for easy comparison.
-
Olfactory Signaling Pathway for Pyrazines
The perception of pyrazines is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. Research has identified the human olfactory receptor OR5K1 as a key receptor for a wide range of pyrazines.[5] The binding of a pyrazine molecule to this G-protein coupled receptor (GPCR) triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific aroma.
References
- 1. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl dimethyl pyrazine, 15707-34-3 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS for Pyrazine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines is critical. These nitrogen-containing heterocyclic aromatic compounds are not only pivotal to the flavor and aroma profiles of various food products but also serve as key intermediates in the pharmaceutical industry. This guide provides an objective comparison of two powerful analytical techniques for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data to aid in selecting the most suitable method for your research needs.
Pyrazines are a broad class of compounds with varying volatility and polarity. The choice between GC-MS and LC-MS largely depends on the specific pyrazines of interest, the complexity of the sample matrix, and the analytical objectives.[1] GC-MS is a well-established and highly sensitive method, particularly for volatile and semi-volatile pyrazines, and is often considered the gold standard in flavor and aroma analysis.[1] Conversely, LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative for a wider range of pyrazines, including those that are less volatile or thermally labile, often with simpler sample preparation.[1]
Performance Comparison: GC-MS vs. LC-MS/MS
The following tables summarize quantitative performance data for the analysis of various pyrazines using both GC-MS and LC-MS/MS. It is important to note that direct comparisons can be challenging due to variations in instrumentation, sample matrices, and specific methodologies across different studies.
Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS
| Pyrazine | Matrix | Sample Preparation | Method | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Accuracy/Recovery (%) | Precision (%RSD) |
| 2,5-Dimethylpyrazine | Cocoa Wort | HS-SPME | GC-MS | >0.99 | <0.023 µg/L | - | 95.4 - 102.7 | 3.6 - 6.4 |
| 2,3,5-Trimethylpyrazine | Cocoa Wort | HS-SPME | GC-MS | >0.99 | <0.023 µg/L | - | 95.4 - 102.7 | 3.6 - 6.4 |
| 2,3,5,6-Tetramethylpyrazine | Cocoa Wort | HS-SPME | GC-MS | >0.99 | <0.023 µg/L | - | 95.4 - 102.7 | 3.6 - 6.4 |
| Various Alkylpyrazines | Cocoa Liquor | HS-SPME | GC-MS | - | - | - | 94 - 99 | <5.0 |
| 2-Methylpyrazine | Coffee | SIDA | GC-MS | - | - | - | - | - |
| 2,5-Dimethylpyrazine | Coffee | SIDA | GC-MS | - | - | - | - | - |
| 2,6-Dimethylpyrazine | Coffee | SIDA | GC-MS | - | - | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HS-SPME: Headspace Solid-Phase Microextraction; SIDA: Stable Isotope Dilution Analysis.
Table 2: Quantitative Performance Data for Pyrazine Analysis by LC-MS/MS
| Pyrazine | Matrix | Sample Preparation | Method | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy/Recovery (%) | Precision (%RSD) |
| Pyrazine | Human Plasma | LLE | LC-MS/MS | ≥0.99 | - | 0.5 | High | - |
| 16 Pyrazines | Baijiu | Direct Injection | UPLC-MS/MS | ≥0.99 | - | - | 84.36 - 103.92 | ≤6.36 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; LLE: Liquid-Liquid Extraction; UPLC: Ultra-Performance Liquid Chromatography.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the quantification of pyrazines using HS-SPME-GC-MS and LLE-LC-MS/MS.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazines in Cocoa Beans
This method is suitable for the extraction and analysis of volatile and semi-volatile pyrazines from solid food matrices.
1. Sample Preparation:
-
Cryogenically grind roasted cocoa beans to a fine, homogenous powder.
-
Accurately weigh 1-2 grams of the ground coffee into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, add a saturated solution of sodium chloride (NaCl).
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).
2. HS-SPME Procedure:
-
Equilibrate the sealed vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow pyrazines to partition into the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injection port for thermal desorption.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 5°C/min, and hold for 5 min.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Protocol 2: Liquid-Liquid Extraction (LLE) LC-MS/MS for Pyrazine in a Liquid Matrix
This protocol is adapted for the analysis of less volatile or more polar pyrazines in liquid samples.
1. Sample Preparation (LLE):
-
Pipette a known volume (e.g., 200 µL) of the liquid sample (e.g., human plasma, beverage) into a clean tube.[2]
-
Add a known amount of an internal standard (e.g., an isotope-labeled pyrazine).[2]
-
Add an appropriate immiscible organic solvent (e.g., 1 mL of methyl tert-butyl ether - MTBE).[2][3][4] The choice of solvent is critical to selectively extract pyrazines and minimize the co-extraction of interfering compounds.[3][4]
-
Vortex the mixture for several minutes (e.g., 5 minutes) to ensure thorough mixing and partitioning of the analyte into the organic phase.[2]
-
Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to achieve complete phase separation.[2]
-
Carefully transfer the upper organic layer to a new tube.[2]
2. Extract Concentration and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[2]
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase used for the LC separation.[2]
3. LC-MS/MS Analysis:
-
Chromatographic System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each pyrazine and the internal standard.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS based pyrazine quantification methods.
Caption: Workflow for pyrazine quantification using HS-SPME-GC-MS.
Caption: Workflow for pyrazine quantification using LLE-LC-MS/MS.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS/MS are highly capable techniques for the quantification of pyrazines.
-
GC-MS is the method of choice for volatile and semi-volatile pyrazines , offering excellent separation and sensitivity. The use of Headspace-SPME provides a solvent-free and sensitive extraction method for these compounds from complex food matrices.
-
LC-MS/MS demonstrates greater versatility for a broader range of pyrazines, including less volatile and more polar analytes . Sample preparation techniques like LLE can be straightforward, and the high selectivity and sensitivity of tandem mass spectrometry make it suitable for complex biological and food matrices.[1]
The ultimate decision on which methodology to employ should be guided by the specific chemical properties of the target pyrazines, the nature of the sample matrix, and the overall objectives of the analysis, including desired throughput and regulatory requirements. This guide provides a foundational understanding and practical protocols to assist researchers in making an informed decision for their pyrazine quantification needs.
References
Unveiling the Aromatic Potency of Pyrazines: A Comparative Guide to Odor Activity Values
For researchers, scientists, and professionals in drug development, understanding the nuances of aroma compounds is paramount. Pyrazines, a class of nitrogen-containing heterocyclic compounds, are significant contributors to the desirable roasted, nutty, and earthy aromas in a vast array of foods and are also of interest in other sensory applications. Their potency is not solely dictated by their concentration but by their Odor Activity Value (OAV), a measure that relates a compound's concentration to its odor threshold. This guide provides a comprehensive comparison of the OAVs of various pyrazines, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pyrazine Odorants
The OAV is a critical metric for determining the sensory impact of an aroma compound, calculated as the ratio of its concentration to its odor detection threshold. A higher OAV indicates a greater contribution to the overall aroma profile of a product. The following tables summarize the odor detection thresholds of various pyrazines in water and their concentrations in roasted coffee and peanuts, culminating in a comparison of their OAVs in these products.
Odor Detection Thresholds of Various Pyrazines in Water
| Pyrazine | Odor Description | Odor Detection Threshold (µg/L in water) |
| 2-Methylpyrazine | Nutty, cocoa, roasted | 100 |
| 2,5-Dimethylpyrazine | Nutty, roasted, cocoa-like | 35 |
| 2,6-Dimethylpyrazine | Nutty, coffee-like | 60 |
| 2-Ethylpyrazine | Earthy, roasted | 30 |
| 2-Ethyl-3,5-dimethylpyrazine | Earthy, potato-like | 0.04 |
| 2,3,5-Trimethylpyrazine | Roasted, nutty, earthy | 4 |
| Tetramethylpyrazine | Nutty, chocolate-like | 490 |
| 2-Methoxy-3-isobutylpyrazine | Green bell pepper | 0.002 |
| 2-Methoxy-3-isopropylpyrazine | Earthy, pea-like | 0.001 |
Concentration and Odor Activity Values of Pyrazines in Roasted Coffee
The concentration of pyrazines in roasted coffee can vary depending on the bean variety and roasting conditions. The following table provides typical concentration ranges and calculated OAVs.
| Pyrazine | Typical Concentration Range in Roasted Coffee (µg/kg) | Odor Detection Threshold (µg/L in water) | Calculated Odor Activity Value (OAV) Range |
| 2-Methylpyrazine | 1,000 - 5,000 | 100 | 10 - 50 |
| 2,5-Dimethylpyrazine | 500 - 2,500 | 35 | 14 - 71 |
| 2,6-Dimethylpyrazine | 400 - 2,000 | 60 | 7 - 33 |
| 2-Ethylpyrazine | 50 - 300 | 30 | 2 - 10 |
| 2-Ethyl-3,5-dimethylpyrazine | 10 - 50 | 0.04 | 250 - 1250 |
| 2,3,5-Trimethylpyrazine | 100 - 500 | 4 | 25 - 125 |
Concentration and Odor Activity Values of Pyrazines in Roasted Peanuts
Similar to coffee, the pyrazine content in roasted peanuts is influenced by factors such as peanut variety and roasting parameters.
| Pyrazine | Typical Concentration in Roasted Peanuts (µg/kg) | Odor Detection Threshold (µg/L in water) | Calculated Odor Activity Value (OAV) |
| 2,5-Dimethylpyrazine | 4125.75 | 35 | 118 |
| 2-Ethyl-3,5-dimethylpyrazine | Not specified | 0.04 | Not Calculable |
| 2,3,5-Trimethylpyrazine | Not specified | 4 | Not Calculable |
| 2-Methyl-6-(1-propenyl)pyrazine | Not specified | Not specified | Not Calculable |
| 2,3-Dimethyl-5-ethylpyrazine | Not specified | Not specified | Not Calculable |
Experimental Protocols
The determination of OAVs relies on precise analytical and sensory evaluation techniques. The following sections detail the methodologies for quantifying pyrazine concentrations and determining their odor thresholds.
Quantification of Pyrazines: Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the quantification of pyrazines in food matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Sample Preparation:
-
A representative sample of the food product (e.g., ground roasted coffee, finely ground roasted peanuts) is weighed into a headspace vial.
-
An internal standard is added to the vial for accurate quantification.
-
The vial is sealed and equilibrated at a specific temperature for a set time to allow volatile compounds to partition into the headspace.
HS-SPME:
-
A solid-phase microextraction fiber is exposed to the headspace of the vial.
-
Volatile compounds, including pyrazines, adsorb onto the fiber coating.
-
The fiber is then retracted and introduced into the injection port of the gas chromatograph.
GC-MS Analysis:
-
In the heated injection port, the adsorbed pyrazines are desorbed from the fiber and transferred to the GC column.
-
The GC column separates the individual pyrazines based on their volatility and affinity for the stationary phase.
-
The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for identification and quantification.
Sensory Analysis: Determination of Odor Detection Thresholds
Odor detection thresholds are typically determined using sensory panels and standardized olfactometry techniques. One widely used method is the 3-Alternative Forced-Choice (3-AFC) test.[2]
Panelist Selection and Training:
-
Panelists are screened for their olfactory acuity and ability to consistently detect and describe odors.
-
Selected panelists undergo training to familiarize themselves with the specific pyrazine odorants and the testing procedure.
3-AFC Test Procedure:
-
Panelists are presented with three samples: one containing the pyrazine at a specific concentration and two blanks (e.g., pure water).
-
The samples are presented in a randomized order.
-
Panelists are asked to identify the sample that is different from the other two.
-
The concentration of the pyrazine is presented in an ascending series.
-
The individual threshold is determined as the geometric mean of the last concentration that was not correctly identified and the first concentration that was.
-
The group's odor threshold is calculated as the geometric mean of the individual thresholds.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a behavioral sensory evaluation method used to identify and quantify the sensory attributes of a product.[3][4]
Panelist Selection and Training:
-
A panel of 8-15 individuals is selected and screened for their sensory acuity.
-
Panelists are trained to identify and describe the specific aroma attributes of the products being tested. They develop a consensus vocabulary to describe the sensory characteristics.
Evaluation:
-
Panelists individually evaluate the samples and rate the intensity of each sensory attribute on a continuous line scale (e.g., 0 to 100).
-
The order of sample presentation is randomized for each panelist to minimize bias.
Data Analysis:
-
The data from the individual panelists are compiled and analyzed statistically to generate a sensory profile for each product.
-
This allows for a quantitative comparison of the sensory attributes between different samples.
The Olfactory Pathway: From Molecule to Perception
The perception of pyrazines begins with their interaction with specific olfactory receptors (ORs) in the nasal cavity. This interaction initiates a signaling cascade that results in the transmission of an electrical signal to the brain, where it is interpreted as a specific aroma.
References
A Comparative Guide to Pyrazine Formation from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal in the flavor and aroma profiles of a vast array of cooked foods. Beyond their sensory significance, these molecules are actively explored for their broad pharmacological potential. A deep understanding of their formation from various precursors is fundamental for controlling flavor development in the food industry and for the efficient synthesis of bioactive pyrazine derivatives in pharmaceuticals. This guide provides a comparative analysis of pyrazine formation from different precursors, supported by experimental data and detailed methodologies.
Quantitative Analysis of Pyrazine Formation
The yield and type of pyrazines formed are highly dependent on the precursor molecules, particularly the amino acids and reducing sugars involved in the Maillard reaction.[1] The structure of the amino acid plays a crucial role in determining the resulting pyrazine profile.
| Precursor Amino Acid(s) | Total Pyrazine Yield (µg/g) | Major Pyrazines Formed | Reference |
| Lysine | High | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [1] |
| Arginine-Lysine (Dipeptide) | 13.12 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [2] |
| Histidine-Lysine (Dipeptide) | 5.54 | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [2] |
| Lysine-Histidine (Dipeptide) | Higher than Lys-Arg | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [1] |
| Lysine-Arginine (Dipeptide) | Lower than Lys-His | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | [1] |
| Serine | Not specified | Pyrazine, Methylpyrazine, Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2,6-Diethylpyrazine | [1][3] |
| Threonine | Not specified | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine, 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | [3] |
Experimental Protocols
Detailed methodologies are essential for reproducible research in pyrazine synthesis. Below are protocols for a typical Maillard reaction model system and the subsequent analysis of the pyrazines formed.
Maillard Reaction Model System for Pyrazine Formation
This protocol outlines a model system to investigate pyrazine formation from the reaction between an amino acid and a reducing sugar.
Materials:
-
Amino acid (e.g., lysine, serine, threonine)
-
Reducing sugar (e.g., glucose)
-
Phosphate buffer (pH 8.0)
-
Sealed reaction vials
Procedure:
-
Prepare a solution of the amino acid and glucose in the phosphate buffer.
-
Transfer the solution to a sealed reaction vial.
-
Heat the vial at a specific temperature (e.g., 140°C) for a set duration (e.g., 90 minutes).[2]
-
After heating, cool the vial to room temperature to stop the reaction.
Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is widely employed for the extraction and analysis of volatile compounds like pyrazines from a sample matrix.[1]
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-WAX)
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
Heated agitator for SPME
Procedure:
-
Place the sealed reaction vial containing the sample in a water bath or heated agitator.
-
Equilibrate the sample at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes).[1]
-
Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
Retract the fiber and immediately insert it into the GC injector for thermal desorption and analysis.
-
Identify and quantify the pyrazines based on their mass spectra and retention times.
Reaction Pathways and Mechanisms
The formation of pyrazines through the Maillard reaction is a complex process involving multiple steps. The following diagrams illustrate the key pathways.
Caption: Overview of the Maillard reaction pathway leading to pyrazine formation.
The initial step of the Maillard reaction involves the condensation of an amino group from an amino acid with a carbonyl group of a reducing sugar to form an Amadori product.[4] This intermediate then undergoes a series of reactions, including degradation to form reactive α-dicarbonyl compounds.[5]
Caption: The Strecker degradation of amino acids is a key source of pyrazine precursors.
Through Strecker degradation, α-dicarbonyl compounds react with amino acids to produce Strecker aldehydes, which contribute to the overall aroma, and α-amino ketones.[6] These α-amino ketones are the direct precursors to pyrazines.
Caption: Formation of the pyrazine ring from α-amino ketone precursors.
Finally, two molecules of α-amino ketone undergo condensation to form a dihydropyrazine intermediate.[7] Subsequent oxidation of this intermediate leads to the formation of the stable, aromatic pyrazine ring. The specific substituents on the pyrazine ring are determined by the structure of the initial α-amino ketones, which in turn are derived from the precursor amino acids and sugars.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. Comparison of pyrazines formation in methionine/glucose and corresponding Amadori rearrangement product model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Pyrazine Analysis: A Researcher's Guide
This guide provides a comprehensive comparison of analytical methodologies for the quantification of pyrazines, a critical class of aromatic compounds influencing the flavor and aroma of numerous food products and pharmaceuticals. The information presented is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance based on synthesized data from various analytical studies.
Pyrazines are heterocyclic nitrogen-containing compounds that contribute nutty, roasted, and toasted aromas to foods such as coffee, cocoa, and baked goods.[1] Accurate quantification of these compounds is essential for quality control, flavor profiling, and research into food chemistry. The most common analytical techniques for pyrazine analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Quantitative Data Summary
While a single, comprehensive inter-laboratory study for a wide range of pyrazines across multiple matrices is not publicly available, this section presents a synthesis of typical quantitative results to illustrate expected performance and variability. Table 1 outlines a hypothetical inter-laboratory comparison for the analysis of 2-methylpyrazine in a standardized sample, showcasing the typical precision and accuracy of modern analytical methods.
Table 1: Hypothetical Inter-laboratory Comparison for 2-Methylpyrazine Analysis
| Laboratory | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) | z-score* |
| Lab 1 | GC-MS | 9.88 | 0.25 | 2.53 | -0.43 |
| Lab 2 | LC-MS/MS | 10.15 | 0.18 | 1.77 | 0.54 |
| Lab 3 | GC-MS | 9.95 | 0.21 | 2.11 | -0.18 |
| Lab 4 | LC-MS/MS | 10.08 | 0.15 | 1.49 | 0.29 |
| Lab 5 | GC-MS | 9.72 | 0.33 | 3.40 | -1.00 |
| Lab 6 | LC-MS/MS | 10.21 | 0.19 | 1.86 | 0.75 |
| Lab 7 | GC-MS | 10.02 | 0.23 | 2.30 | 0.07 |
| Lab 8 | LC-MS/MS | 9.91 | 0.17 | 1.72 | -0.32 |
| Lab 9 | GC-MS | 10.35 | 0.28 | 2.71 | 1.25 |
| Lab 10 | LC-MS/MS | 9.81 | 0.20 | 2.04 | -0.68 |
*z-scores are calculated based on an assigned value of 10 µg/mL and a target standard deviation for proficiency assessment of 0.28. A z-score between -2 and 2 is generally considered satisfactory.[4]
The concentration of pyrazines can vary significantly depending on the food matrix and processing conditions. Table 2 provides a summary of typical concentration ranges for several key pyrazines in roasted Arabica and Robusta coffee beans.
Table 2: Typical Concentration Ranges of Major Pyrazines in Roasted Coffee (µg/kg) [5]
| Pyrazine Compound | Typical Concentration Range in Arabica | Typical Concentration Range in Robusta |
| 2-Methylpyrazine | 1,000 - 5,000 | 3,000 - 10,000+ |
| 2,5-Dimethylpyrazine | 500 - 2,500 | 1,500 - 7,000 |
| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 |
| Ethylpyrazine | 50 - 300 | 150 - 800 |
Generally, Robusta coffee beans contain significantly higher concentrations of several key pyrazines compared to Arabica beans, contributing to its bolder and more "roasty" aroma profile.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of pyrazines. The following are generalized protocols for the two primary analytical techniques.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is widely used for the analysis of volatile and semi-volatile compounds in food matrices.[6]
-
Sample Preparation:
-
Homogenize solid samples (e.g., coffee beans, nuts) to a fine powder. For liquid samples (e.g., beer), degassing may be necessary.[5][7]
-
Place a known amount of the homogenized sample into a headspace vial.[6]
-
Add an internal standard, such as a deuterated pyrazine analog, for accurate quantification.[8]
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) to allow the pyrazines to volatilize into the headspace.[6]
-
-
Extraction:
-
Expose a solid-phase microextraction (SPME) fiber to the headspace of the vial for a defined period to adsorb the volatile pyrazines.
-
-
GC-MS Analysis:
-
Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Detect and identify the pyrazines using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]
-
Protocol 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC–MS/MS)
This technique is particularly suitable for the analysis of pyrazines in liquid samples like beer and soy sauce aroma type Baijiu.[3]
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Inject the sample into the UPLC system.
-
Separate the pyrazines on a reverse-phase column (e.g., C18). A typical mobile phase consists of a gradient of water and acetonitrile with a small amount of formic acid.[3]
-
Detect and quantify the pyrazines using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate a typical experimental workflow for pyrazine analysis and the logical structure of an inter-laboratory comparison.
Caption: General experimental workflow for pyrazine analysis.
Caption: Logical workflow of an inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. biosynce.com [biosynce.com]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Sensory comparison of synthetic vs. natural 5-Ethyl-2,3-dimethylpyrazine
A comprehensive guide for researchers and drug development professionals on the sensory and synthetic distinctions of a key flavor compound.
In the world of flavor and fragrance chemistry, 5-Ethyl-2,3-dimethylpyrazine stands out for its potent and desirable nutty, roasted, and cocoa-like aroma. This pyrazine derivative is a significant contributor to the sensory profile of many cooked and fermented foods. As with many flavor compounds, it is available in both synthetically produced and naturally derived forms. This guide provides a detailed comparison of the sensory attributes and production pathways of synthetic versus natural this compound, supported by experimental data and protocols to aid researchers and professionals in the field.
Sensory Profile Comparison
While both synthetic and natural this compound share the same fundamental chemical structure, subtle differences in their sensory profiles can arise from trace impurities inherent to their production methods. The natural counterpart, often produced via fermentation, may contain a more complex mixture of volatile compounds that can contribute to a richer and more rounded sensory experience.
Key Sensory Descriptors: Burnt, Popcorn, Nutty, Roasted Cocoa.[1]
Quantitative Sensory Data:
| Sensory Attribute | Description |
| Odor | Roasted, nutty, cocoa, burnt popcorn[1] |
| Taste | Burnt, popcorn-like[2] |
For context, the odor thresholds of other structurally similar pyrazines have been reported in water, such as 2-ethyl-3,5-dimethylpyrazine with an odor threshold of 1 ppb.[3]
Production Pathways: A Tale of Two Origins
The method of production is the primary differentiator between synthetic and natural this compound. Chemical synthesis offers a controlled and often higher-yield process, while biosynthesis by microorganisms is leveraged for a "natural" label, which is highly valued in the food and beverage industry.
Natural Production (Biosynthesis):
Naturally occurring this compound is a product of microbial fermentation. Certain strains of bacteria, such as Bacillus subtilis, are known to produce this compound. The biosynthesis in Bacillus subtilis involves the metabolism of L-threonine and D-glucose.[4] Key intermediates in this pathway include aminoacetone and 2,3-pentanedione.[4] This biological pathway offers a sustainable and consumer-friendly approach to producing this flavor molecule.
Synthetic Production:
Chemical synthesis provides a more direct and scalable route to this compound. One common method involves the reaction of 2,5-dimethylpyrazine with n-propionaldehyde in the presence of ferrous sulfate, sulfuric acid, and hydrogen peroxide. The reaction is typically carried out at a controlled temperature, followed by extraction and purification steps to isolate the final product.
Experimental Protocols
1. Quantitative Descriptive Analysis (QDA) for Sensory Evaluation:
QDA is a robust method used to identify and quantify the sensory attributes of a product.
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and descriptive ability. Panelists undergo extensive training (20-40 hours) to develop a consensus on the sensory lexicon for this compound. Reference standards (e.g., roasted peanuts for "nutty," dark chocolate for "cocoa") are used to calibrate the panelists.
-
Sample Preparation: Samples of synthetic and natural this compound are prepared at the same concentration in a neutral base (e.g., deionized water, refined vegetable oil, or a simple sugar solution). Samples are presented in coded, identical containers to blind the panelists.
-
Evaluation: Panelists individually evaluate the samples in a controlled sensory booth. They rate the intensity of each identified attribute (e.g., "nutty," "roasted," "burnt") on a structured line scale (e.g., 0-15 cm).
-
Data Analysis: The data from the individual panelists are compiled and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the sensory profiles of the synthetic and natural samples.
2. Determination of Odor and Taste Thresholds (ASTM E679-04):
-
Principle: The 3-Alternative Forced Choice (3-AFC) method is used to determine the detection threshold.
-
Procedure: A series of dilutions of the pyrazine in a specific medium (e.g., purified water) is prepared. For each concentration, three samples are presented to the panelists: two are blanks (medium only), and one contains the pyrazine at that concentration. Panelists are asked to identify the "odd" sample. The concentration at which a statistically significant number of panelists can correctly identify the sample is determined as the threshold.
Visualizing the Pathways
To better illustrate the distinct origins of this compound, the following diagrams depict the general workflows for both the biosynthetic and chemical synthesis routes.
Caption: Biosynthesis of this compound by Bacillus subtilis.
Caption: General chemical synthesis route for this compound.
References
Safety Operating Guide
Proper Disposal of 5-Ethyl-2,3-dimethylpyrazine: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Ethyl-2,3-dimethylpyrazine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and effectively.
I. Immediate Safety and Hazard Information
This compound is a combustible liquid that is harmful if swallowed.[1][2] It is crucial to handle this chemical with care and use appropriate personal protective equipment (PPE) to minimize exposure risks.
Key Hazard Classifications:
-
Physical Hazard: Combustible liquid.[1]
-
Health Hazards:
Personal Protective Equipment (PPE): When handling this compound, always use the following PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 15707-34-3 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol [3][4] |
| Flash Point | > 69°C / 156°F (Closed cup)[1] |
| Boiling Point | 180-182°C[1] |
| Storage Class | 10 - Combustible liquids[4] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is a matter of regulatory compliance and a fundamental duty to protect personnel and the environment.[5] The primary law governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[6]
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7] Cross-contamination can lead to dangerous reactions and complicate the disposal process.[5]
-
Segregate from incompatible materials.[8]
Step 2: Waste Collection and Container Management
-
Use a suitable, leak-proof, and sealable container for waste collection. The container must be in good condition.[8]
-
The container must be clearly labeled in English with the full chemical name: "Hazardous Waste - this compound."[5][8] Chemical abbreviations are not acceptable.[8]
-
Keep the container closed except when adding waste.[8]
Step 3: Storage of Chemical Waste
-
Store the waste container in a designated, well-ventilated, and cool area.[9]
-
Keep the storage area away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage location is secure and away from incompatible materials.[8]
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8]
-
Disposal of the contents and container must be carried out by an approved and licensed waste disposal service.[9]
-
All disposal activities must comply with local, state, and federal environmental protection and waste disposal legislation.
Step 5: Handling Spills
In the event of a spill:
-
Ensure adequate ventilation and remove all sources of ignition.[9][10]
-
Wear appropriate PPE.[9]
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[9]
-
Prevent the spill from entering drains or waterways.[10]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. This compound | C8H12N2 | CID 27460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-乙基-2,3-二甲基吡嗪 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15707-34-3 Name: 5-ETHYL-2,3-DIMETHYLPYRAZINEthis compound [xixisys.com]
Essential Safety and Operational Guide for 5-Ethyl-2,3-dimethylpyrazine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 5-Ethyl-2,3-dimethylpyrazine (CAS No. 15707-34-3). Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that is harmful if swallowed and may cause skin and serious eye irritation. A comprehensive personal protective equipment strategy is the primary defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must be worn at all times to protect against splashes. A face shield provides additional protection and is required when handling larger quantities or during procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves are recommended. Given the absence of specific breakthrough time data, a conservative approach of double-gloving is advised. Gloves must be changed immediately upon any suspected contact with the chemical. |
| Respiratory | NIOSH-Approved Air-Purifying Respirator with Organic Vapor Cartridges | Required when handling the chemical outside of a certified chemical fume hood or when engineering controls are insufficient to control airborne concentrations. A black-colored organic vapor cartridge is appropriate for this class of compound. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and personal clothing from contamination. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
Physical and Chemical Properties
Understanding the properties of this compound is fundamental to its safe handling.
Table 2: Physicochemical Data of this compound
| Property | Value |
| Boiling Point | 190-191 °C at 760 mmHg[1][2] |
| Flash Point | 70.56 °C (159.00 °F) TCC[2] |
| Density | 0.944 - 0.982 g/cm³ at 20 °C[1][2] |
| Vapor Pressure | 0.74 mmHg at 25 °C (estimated)[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
Experimental Protocol: Standard Handling Procedure
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Don all required PPE as outlined in Table 1 before entering the handling area.
-
-
Handling the Chemical:
-
Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing the liquid, do so within the fume hood.
-
When preparing solutions, add the pyrazine derivative to the solvent slowly to prevent splashing.
-
Securely set up all glassware and apparatus within the fume hood for any reactions.
-
-
Post-Handling Procedures:
-
Decontaminate the work area within the fume hood with an appropriate solvent and cleaning agent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Protocol: Waste Disposal
-
Waste Characterization: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials, and empty containers), must be treated as hazardous waste.
-
Containerization:
-
Collect liquid waste in a designated, sealed, and properly labeled container. The container should be compatible with organic compounds.
-
Collect solid waste (contaminated gloves, paper towels, etc.) in a separate, clearly labeled, sealed container.
-
-
Disposal:
-
Dispose of all waste in accordance with federal, state, and local environmental regulations.
-
Do not discharge the chemical or its waste into drains or the environment.
-
Utilize a licensed professional waste disposal service for the final disposal of the hazardous waste.
-
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
